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Lithium manganese(III,IV) oxide

Cat. No.: B12056360
M. Wt: 180.8 g/mol
InChI Key: VLXXBCXTUVRROQ-UHFFFAOYSA-N
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Description

Historical Context of Manganese-Based Cathode Research

The exploration of manganese-based oxides as cathode materials for lithium batteries dates back several decades. In 1975, manganese dioxide (MnO2) was initially proposed for use in lithium-metal batteries. researchgate.net The journey towards the now prominent spinel LiMn2O4 began in 1981 when Hunter first described the creation of λ-MnO2 through the chemical removal of lithium from LiMn2O4. mit.edu This work laid the foundation for subsequent electrochemical studies.

A major breakthrough occurred in 1983 when John B. Goodenough's research group reported the electrochemical intercalation and deintercalation of lithium ions in spinel LiMn2O4. mit.edu This discovery ignited significant academic and industrial interest in LiMn2O4 due to its cost-effectiveness, environmental friendliness, and excellent rate performance stemming from its 3D lithium-ion diffusion channels. mit.edu

However, early research also identified significant challenges, including capacity fading during cycling, particularly at elevated temperatures. mit.eduresearchgate.net This degradation was primarily attributed to the dissolution of manganese into the electrolyte and the Jahn-Teller distortion effect associated with the Mn3+ ions. wikipedia.orgresearchgate.net These early findings have since driven extensive research efforts aimed at mitigating these issues through various strategies such as doping and surface coatings. acs.orgelectrochemsci.org

Academic Significance of Spinel Lithium Manganese(III,IV) Oxide in Advanced Materials Science

The academic importance of spinel LiMn2O4 extends far beyond its direct application in batteries. It serves as a model system for investigating fundamental electrochemical and solid-state phenomena in transition metal oxides. The compound's distinct voltage plateaus at around 4V are a direct consequence of the two-step redox reaction of Mn3+/Mn4+, providing a clear platform to study intercalation-deintercalation mechanisms. mit.eduredalyc.org

Furthermore, the challenges associated with LiMn2O4 have spurred significant innovation in materials design and synthesis. Researchers have explored a wide array of synthesis techniques, including solid-state reactions, sol-gel methods, and hydrothermal synthesis, to control particle size, morphology, and stoichiometry, all of which critically impact electrochemical performance. redalyc.orgnih.govaip.orgscielo.org.co The study of doping with various elements like nickel, titanium, and zinc has not only improved the performance of LiMn2O4 but has also deepened the understanding of how cationic substitution influences crystal structure, electronic conductivity, and electrochemical stability. acs.orgmdpi.comrsc.org

The compound is also a cornerstone in the development of more complex cathode materials. For instance, the high-voltage spinel LiNi0.5Mn1.5O4 (LNMO) is a direct descendant of LiMn2O4 research, offering higher energy density. scielo.org.comdpi.com Additionally, LiMn2O4 is a key component in the study of Li-rich layered oxides, where the spinel phase can be integrated to enhance structural stability. mdpi.comresearchgate.net

Research Findings and Electrochemical Performance

The electrochemical properties of spinel LiMn2O4 are central to its research significance. The material typically exhibits a theoretical specific capacity of approximately 148 mAh/g, though practical capacities are often lower. wikipedia.org The operating voltage of a Li/LiMn2O4 cell is around 4.0 V. landtinst.com

Table 1: Electrochemical Properties of Spinel LiMn2O4 and its Derivatives

Material Synthesis Method Initial Discharge Capacity (mAh/g) Cycle Life (Capacity Retention) Rate Capability Reference
LiMn2O4 High-temperature solid-state ~124.9 (at 1C) 93.7% after 200 cycles (at 1C) 106.0 mAh/g at 10C researchgate.net
LiMn1.97Ti0.03O4 Hydrothermal 136 (at 0.2C) 78.09% after 300 cycles 73.4 mAh/g at 10C acs.org
ZnO-coated LiMn2O4 Precipitation 103.4 (at 0.2C) 87.1% after 100 cycles 76.5 mAh/g after 100 cycles at 1.0C electrochemsci.org
LiNiMnO4 Sol-gel 57 Excellent stability over 1000 cycles - mdpi.com
LiMn2O4-δFδ Solid-state reaction ~115 ~110 mAh/g after 60 cycles - researchgate.net

The data clearly indicates that while pristine LiMn2O4 possesses good initial capacity, modifications such as doping and coating are crucial for enhancing long-term stability and high-rate performance. For example, doping with a small amount of titanium significantly improves both capacity retention and rate capability. acs.org Similarly, a zinc oxide coating has been shown to substantially improve cycle life by mitigating manganese dissolution. electrochemsci.org

The structural properties of LiMn2O4 are also a key area of investigation. It crystallizes in a cubic spinel structure with the Fd-3m space group. mit.eduacs.org However, this structure can undergo a transition to a tetragonal phase upon deep discharge, which contributes to capacity fading. acs.org Neutron diffraction studies have been instrumental in understanding the complex magnetic structure and the distribution of Mn3+ and Mn4+ ions within the lattice. acs.org

Table 2: Structural Parameters of Spinel LiMn2O4

Parameter Value Synthesis/Measurement Condition Reference
Space Group Fd-3m (cubic) Room Temperature mit.edu
Lattice Constant (a) 8.13 - 8.31 Å Dependent on lithium content rsc.org
Structural Transition Cubic to Tetragonal Upon cooling below ~285 K acs.org
Magnetic Ordering Long-range magnetic order below 60 K Neutron Diffraction acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula LiMn2O4 B12056360 Lithium manganese(III,IV) oxide

Properties

Molecular Formula

LiMn2O4

Molecular Weight

180.8 g/mol

IUPAC Name

lithium;dioxomanganese;oxido(oxo)manganese

InChI

InChI=1S/Li.2Mn.4O/q+1;;;;;;-1

InChI Key

VLXXBCXTUVRROQ-UHFFFAOYSA-N

Canonical SMILES

[Li+].[O-][Mn]=O.O=[Mn]=O

Origin of Product

United States

Synthesis Methodologies and Advanced Preparative Techniques for Lithium Manganese Iii,iv Oxide

Conventional Synthesis Routes

Conventional methods for synthesizing LiMn₂O₄ are well-established and include solid-state reactions, co-precipitation, and sol-gel synthesis. These routes are widely used due to their relative simplicity and scalability.

Solid-State Reaction Techniques

Solid-state reaction is a traditional and straightforward method for preparing polycrystalline LiMn₂O₄. nih.govpjsir.org This technique involves the intimate mixing of precursor materials, typically a lithium salt (e.g., lithium carbonate or lithium hydroxide) and a manganese oxide (e.g., manganese dioxide, manganese carbonate, or manganese oxide), followed by calcination at high temperatures. researchgate.netresearchgate.net The precursors are usually mixed in stoichiometric amounts. redalyc.org

The reaction is typically carried out in air at temperatures ranging from 600 to 800°C for extended periods, often up to 36 hours, to ensure the formation of the desired spinel phase. Some processes may involve multiple heating steps at varying temperatures to achieve the final product. redalyc.org For instance, a solid-state combustion synthesis using lithium carbonate, manganese carbonate, and β-cyclodextrin as a fuel has been shown to produce pure LiMn₂O₄ at temperatures as low as 500°C for 1 hour. researchgate.net The properties of the final product, such as particle size, are highly dependent on the calcination temperature. researchgate.net For example, powders calcined at 400-500°C can have particle sizes of 50-200 nm, while increasing the temperature to 600-700°C can result in larger particles of 300-1500 nm. researchgate.net A recent study demonstrated the synthesis of LiMn₂O₄ nanoparticles with a particle size of 15.88 nm from manganese ore via a solid-state reaction route. pjsir.orgresearchgate.net

PrecursorsCalcination Temperature (°C)Calcination TimeResulting Particle SizeReference
Lithium Carbonate, Manganese Carbonate, β-cyclodextrin400-5001 hour50-200 nm researchgate.net
Lithium Carbonate, Manganese Carbonate, β-cyclodextrin600-7001 hour300-1500 nm researchgate.net
Manganese Ore (to Mn₃O₄), Lithium Hydroxide MonohydrateNot specifiedNot specified15.88 nm pjsir.orgresearchgate.net

Co-precipitation Methods

Co-precipitation is a solution-based method that allows for the simultaneous precipitation of lithium and manganese ions from a solution, leading to a more homogeneous precursor mixture compared to solid-state methods. electrochemsci.org This enhanced mixing at the atomic level can result in improved properties of the final LiMn₂O₄ product.

In a typical co-precipitation process, a solution containing stoichiometric amounts of lithium and manganese salts is prepared. A precipitating agent is then added to induce the formation of an insoluble precursor. One approach utilizes sodium carbonate (Na₂CO₃) as the precipitant, which allows for the simultaneous precipitation of Li⁺ and Mn²⁺ to form a uniform Li₂CO₃·2MnCO₃ precursor. electrochemsci.org This method can reduce the number of reaction steps and improve efficiency. electrochemsci.org Another common practice involves dissolving the metal salts in a solvent and adding a precipitating agent, with the pH maintained at a constant value, often around 9. youtube.com After precipitation, the system is typically left to mature overnight to ensure complete precipitation. youtube.com

Sol-Gel Synthesis Approaches

The sol-gel method is another wet-chemical technique that offers excellent control over the final product's properties due to the atomic-level mixing of precursors. mdpi.comacs.org This process involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a solid network containing the liquid component).

In a typical sol-gel synthesis of LiMn₂O₄, lithium and manganese precursors, such as acetates or nitrates, are dissolved in a solvent. redalyc.orgmdpi.comacs.org A chelating agent is then added to form a stable and uniform gel. researchgate.net Citric acid is a commonly used chelating agent, but others like poly(acrylic acid) (PAA), myristic acid, and ethylenediaminetetraacetic acid (EDTA) have also been employed. mdpi.comacs.orgscirp.org The resulting solution is heated to evaporate the solvent and form a viscous gel. mdpi.comwikipedia.org This gel is then dried and calcined at elevated temperatures to yield the final LiMn₂O₄ powder. mdpi.com The sol-gel method can produce pure crystalline LiMn₂O₄ at temperatures as low as 250°C, which is significantly lower than conventional solid-state reactions. acs.orgacs.org The calcination temperature and the type of chelating agent can influence the particle size and crystallinity of the final product. researchgate.netacs.org

Chelating AgentStarting MaterialsCalcination Temperature (°C)Resulting Particle SizeReference
Poly(acrylic acid) (PAA)Metal acetates300-80030-600 nm acs.org
Citric AcidLithium and manganese salts800~130 nm researchgate.net
Myristic AcidNot specified850Micron-sized scirp.org

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline materials from solutions under elevated temperature and pressure. These methods offer excellent control over particle size, morphology, and crystallinity.

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above the boiling point of water within a sealed vessel called an autoclave. tandfonline.comtandfonline.com For LiMn₂O₄ synthesis, this can involve heating a mixture of a manganese source (like MnO₂) and a lithium source (like LiOH or Li₂CO₃) in water. tandfonline.commsu.ru Studies have shown that single-phase spinel LiMn₂O₄ can be synthesized at temperatures around 400°C and pressures of 20 MPa. tandfonline.comtandfonline.com The reaction temperature has a significant effect on the formation of the desired phase and can be used to control the Li/Mn ratio in the final product. rsc.org

Solvothermal synthesis is similar to the hydrothermal method, but it uses a non-aqueous solvent. A combination of mechanochemical treatment and solvothermal synthesis has been used to produce highly-crystallized fine LiMn₂O₄ powders. scientific.netresearchgate.net In this process, LiOH and MnO₂ are treated in acetone, and a subsequent solvothermal treatment promotes the nucleation of LiMn₂O₄. scientific.netresearchgate.net

Flux Growth Methods for Single Crystals

The flux growth method is a technique used to grow high-quality single crystals from a molten salt solution, known as a flux. youtube.com This method is particularly useful for materials with high melting points or for when slow, controlled cooling is required to achieve large, well-formed crystals. youtube.com

For LiMn₂O₄, various lithium-containing salts such as LiCl, LiNO₃, Li₂CO₃, and LiOH can be used as fluxes. rsc.orgresearchgate.net The growth process typically involves dissolving the solute (manganese source) in the molten flux at a high temperature and then slowly cooling the solution to allow for crystallization. youtube.com For instance, octahedral LiMn₂O₄ single crystals larger than 0.1 mm have been synthesized by evaporating a melt of LiCl and MnCl₂ at 750°C. oup.com The composition and size of the resulting single crystals are highly dependent on the heating temperature. rsc.orgresearchgate.net Stoichiometric LiMn₂O₄ single crystals have been obtained at 850°C using a LiCl–Mn(NO₃)₂ flux. rsc.orgrsc.org Other fluxes, such as BaO and Li₂MoO₄, have also been explored for the growth of single-crystal manganese-based oxides. researchgate.netrsc.org

Advanced Manufacturing Processes and Scalable Synthesis Techniques

To meet the demands of large-scale applications like electric vehicles, scalable and efficient synthesis methods for LiMn₂O₄ are crucial. nih.gov While traditional solid-state methods are scalable, they often have drawbacks such as requiring high temperatures. nih.gov

Advanced manufacturing processes aim to overcome these limitations. For example, a solvo-plasma technique has been reported for the large-scale synthesis of manganese oxide nanowires, which can then be converted to lithium manganese oxide through a solid-state lithiation process. rsc.orgrsc.org This method is significantly faster than conventional hydrothermal techniques. rsc.org Another approach involves a microwave-assisted method to produce uniform MnCO₃ spheres, which are then used as precursors to form yolk-shell structured LiMn₂O₄ through sintering and solid-state reaction. Additionally, plasma-enhanced solid-state synthesis has been shown to be an effective low-temperature strategy for producing high-performance LiMn₂O₄. rsc.org

Morphological Control in Lithium Manganese(III,IV) Oxide Synthesis

Nanostructured Architectures and Their Controlled Fabrication

The development of nanostructured this compound (LiMn₂O₄) has emerged as a critical strategy to enhance its electrochemical performance for applications such as lithium-ion batteries. By engineering the material at the nanoscale, it is possible to achieve significant improvements in properties like capacity, rate capability, and cycling stability. Various nanostructured architectures, including nanoparticles, nanowires, nanotubes, and porous structures, have been successfully synthesized, each offering unique advantages. ucsd.eduresearchgate.net

A variety of synthesis techniques have been employed to fabricate these nanostructures. For instance, a glycine-nitrate combustion process has been used to create porous nanostructured spinel LiMn₂O₄ with primary particle sizes around 10 nm, which grow to about 100 nm after calcination. capes.gov.br Another approach involves a one-step "hydrothermal lithiation" method to produce 3D porous LiMn₂O₄ nanowall arrays on different substrates. ucsd.edu This method utilizes a Mn₃O₄ nanostructure as a template, facilitating a gentle conversion to the spinel LiMn₂O₄ structure. ucsd.edu Biomimetic solution routes have also been explored, where a nanoscopically ordered architecture of calcite-type MnCO₃ is used as a precursor to produce a highly porous LiMn₂O₄ structure. rsc.org

Furthermore, techniques like wet ball milling combined with high-temperature calcination have been successful in synthesizing nanostructured LiMn₂O₄ microspheres. rsc.org These microspheres are composed of reorganized nanoparticles and exhibit high tap density. rsc.org Electrospinning is another versatile method for fabricating one-dimensional nanostructures like nanoribbons of various lithium manganese oxides, including LiMn₂O₄. researchgate.net The self-assembly of LiMn₂O₄ nanoparticles on conductive supports like carbon nanotubes and graphene has also been achieved through a combination of self-assembly processes and solid-state lithiation. rsc.org This approach leads to composites with highly crystalline LiMn₂O₄ nanoparticles of around 7 nm uniformly anchored on the carbon matrix. rsc.org

The table below summarizes various synthesis methods for nanostructured LiMn₂O₄ and the resulting morphologies.

Synthesis MethodResulting NanostructurePrecursor/TemplateKey Features
Glycine-Nitrate CombustionPorous NanoparticlesGlycine, Metal NitratesInitial particle size ~10 nm, increases to ~100 nm after calcination. capes.gov.br
Hydrothermal Lithiation3D Porous Nanowall ArraysMn₃O₄ NanostructureOne-step, low-temperature process. ucsd.edu
Biomimetic Solution RouteHighly Porous 3D ArchitectureCalcite-type MnCO₃Mimics biological structures. rsc.org
Wet Ball Milling & CalcinationNanostructured MicrospheresNot specifiedMicrospheres composed of reorganized nanoparticles. rsc.org
ElectrospinningNanoribbonsNot specifiedProduces well-defined 1D nanostructures. researchgate.net
Self-Assembly & Solid-State LithiationNanoparticles on Carbon SupportsNot specifiedUniformly anchored ~7 nm nanoparticles on carbon nanotubes/graphene. rsc.org
Precipitation MethodCore-Shell StructuresSiO₂ core, Manganese precursor shellAllows control of shell thickness and particle size. nih.gov

Crystal Plane Orientation and Polyhedral Morphology Engineering

The strategic control of crystal facet exposure in this compound (LiMn₂O₄) is a sophisticated approach to fine-tune its electrochemical properties. Different crystal planes of the spinel structure, such as {111}, {110}, and {100}, exhibit distinct surface energies and atomic arrangements, which directly impact factors like manganese dissolution and lithium-ion diffusion kinetics.

Research has shown that engineering the morphology to expose specific crystal facets can significantly enhance the structural stability of LiMn₂O₄. For instance, truncated octahedral LiMn₂O₄ with exposed {111} and {100} facets has demonstrated improved cycling stability, especially at elevated temperatures. rsc.org It has been found that an increased ratio of exposed {100} to {111} facets leads to reduced dissolution of Mn²⁺ into the electrolyte. rsc.org This results in superior cycling stability and high-rate capability. rsc.org Density functional theory (DFT) calculations have supported these experimental findings, indicating that the {111} facet possesses the lowest surface energy and the highest Gibbs free energy change for Mn dissolution, suggesting it is the most stable facet. nih.gov

Various synthesis strategies have been developed to control the polyhedral morphology and crystal plane orientation of LiMn₂O₄. One method involves using a Li-deficient composite as an intermediate phase to prepare truncated octahedral LiMn₂O₄ with varying ratios of exposed {100} and {111} facets. rsc.org Another approach utilizes a facile in-situ carbon-incorporated ball-milling method to prepare LiMn₂O₄ with highly exposed {111} facets. nih.gov The use of different lithium-containing fluxes, such as LiNO₃ and LiCl, during synthesis has also been shown to influence the resulting crystal morphology. rsc.org For example, octahedral LiMn₂O₄ single crystals can be obtained in an LiCl flux by controlling the atmospheric exposure during the reaction. rsc.org

The table below highlights the influence of exposed crystal facets on the properties of LiMn₂O₄.

Exposed Crystal Facet(s)Synthesis ApproachKey Improved PropertyReference
{111} and {100}Use of Li-deficient composite intermediateReduced Mn²⁺ dissolution, improved cycling stability at high temperatures. rsc.org rsc.org
{111}In-situ carbon-incorporated ball-millingEnhanced structural stability, low Mn dissolution. nih.gov nih.gov
Not specified (Octahedral)LiCl flux synthesisFormation of single crystals. rsc.org rsc.org

Crystallographic Structure and Structural Dynamics of Spinel Lithium Manganese Iii,iv Oxide

Fundamental Spinel Framework (Fd-3m Space Group) Analysis

Spinel LiMn₂O₄ crystallizes in a cubic structure belonging to the Fd-3m space group. materialsproject.orgresearchgate.netdiva-portal.org This framework is characterized by a face-centered cubic arrangement of oxygen atoms, creating a stable three-dimensional lattice. ucsd.edu Within this oxygen array, the metallic cations, lithium and manganese, occupy specific interstitial sites.

In the ideal spinel structure of LiMn₂O₄, lithium ions reside in the tetrahedral 8a sites, while manganese ions occupy the octahedral 16d sites. ucsd.edumaterialsproject.org The oxygen atoms are located at the 32e positions. ucsd.edu This specific arrangement of cations is crucial for the material's electrochemical properties. The interconnected nature of the crystal lattice forms three-dimensional channels that facilitate the movement of lithium ions, a key requirement for efficient charging and discharging. ucsd.edu

The diffusion of lithium ions primarily occurs through a pathway involving vacant octahedral 16c sites. ucsd.edu A lithium ion moves from an occupied tetrahedral 8a site, through an adjacent empty octahedral 16c site, to another vacant tetrahedral 8a site. ucsd.edu The energy barrier for this diffusion process is a critical factor influencing the rate capability of the material. Studies have reported a range of lithium ion diffusion coefficients for LiMn₂O₄, with values around 10⁻¹⁰ to 10⁻¹⁴ cm²/s at room temperature, and an activation energy of approximately 0.52 eV. researchgate.net The significant variation in reported diffusion coefficients can be attributed to differences in experimental techniques and the specific stoichiometry of the LiₓMn₂O₄ being studied. researchgate.netacs.org

Below is a table summarizing the crystallographic data for spinel LiMn₂O₄.

Parameter Value
Crystal SystemCubic
Space GroupFd-3m (No. 227)
Lattice Parameter (a)~8.24 Å
Atomic Positions
Li8a (1/8, 1/8, 1/8)
Mn16d (1/2, 1/2, 1/2)
O32e (x, x, x) with x ≈ 0.25
Li Diffusion Pathway 8a → 16c → 8a
Li-ion Diffusion Coefficient 10⁻¹⁰ - 10⁻¹⁴ cm²/s (at room temperature)
Activation Energy ~0.52 eV

Note: The exact lattice parameter and atomic positions can vary slightly depending on the stoichiometry and synthesis conditions.

A defining characteristic of spinel LiMn₂O₄ is the presence of manganese in a mixed valence state, comprising both Mn(III) and Mn(IV) ions. epfl.chosti.gov In the stoichiometric compound, the ratio of Mn(III) to Mn(IV) is 1:1, resulting in an average manganese oxidation state of +3.5. diva-portal.org This mixed-valence nature is fundamental to the electrochemical functionality of the material, as the reversible oxidation of Mn(III) to Mn(IV) during charging and the subsequent reduction during discharging is the primary mechanism of charge compensation.

The presence of these two oxidation states can be confirmed and quantified using various analytical techniques, including chemical titration and X-ray photoelectron spectroscopy (XPS). researchgate.netucla.edu Titration methods can be employed to determine the total manganese content and the amount of Mn(III), from which the Mn(IV) content can be calculated. researchgate.net XPS provides surface-sensitive information on the oxidation states of manganese by analyzing the binding energies of the Mn 2p core levels. ucla.edu

The ratio of Mn(III) to Mn(IV) is not static and changes with the state of charge of the battery. During the extraction of lithium ions (charging), Mn(III) is oxidized to Mn(IV). Conversely, during lithium insertion (discharging), Mn(IV) is reduced back to Mn(III). This reversible redox process is what enables the storage and release of energy.

Structural Transformations and Phase Transitions During Electrochemical Processes

The crystallographic structure of spinel LiMn₂O₄ is not static during electrochemical cycling. It undergoes several transformations and phase transitions that can significantly impact its performance and long-term stability.

This distortion is not observed in the Mn(IV)O₆ octahedra, as Mn(IV) has a stable d³ (t₂g³) electronic configuration. epfl.chosti.gov The Jahn-Teller distortion becomes more pronounced as the concentration of Mn(III) increases, particularly at higher states of lithiation (x in LiₓMn₂O₄ approaching 1). When the average manganese oxidation state drops below +3.5, the cooperative Jahn-Teller distortion can lead to a macroscopic phase transformation from the cubic spinel structure to a tetragonal phase. This transformation is associated with a significant volume change and can induce mechanical stress, leading to particle cracking and a loss of electrical contact, which contributes to capacity fading.

The table below shows a comparison of Mn-O bond lengths in distorted Mn(III)O₆ and undistorted Mn(IV)O₆ octahedra from computational studies.

Octahedron Mn-O Bond Lengths (Å)
Mn(III)O₆ (distorted) Elongated: ~2.18 - 2.26, Equatorial: ~1.96 - 1.97
Mn(IV)O₆ (undistorted) ~1.93 - 1.96

Note: These values are indicative and can vary based on the specific computational model and experimental conditions.

While the focus here is on the spinel structure, it is important to note that under certain conditions, a transformation from a layered manganese oxide structure to a spinel-like structure can occur. researchgate.netacs.org This is particularly relevant in lithium-rich layered oxides, which often contain a Li₂MnO₃ component. researchgate.netnih.gov During electrochemical cycling, especially at high voltages, the extraction of lithium can lead to the migration of manganese ions into the lithium layers, initiating a transition to a spinel-like phase. acs.orgrsc.org

This transformation is often considered a degradation pathway in layered materials as it can lead to voltage fade. acs.org However, the formation of spinel domains can also, in some cases, provide three-dimensional pathways for lithium diffusion, potentially improving rate capability. The dynamics of this transformation are complex and depend on factors such as the composition of the material, the cycling voltage, and the temperature. acs.orgnih.gov

Another critical structural transformation that can occur in lithium manganese oxides, including spinel, is the formation of a rock-salt phase (with a disordered cation arrangement). nih.govrsc.org This transformation is often associated with the degradation of the cathode material, particularly at the surface. rsc.orgacs.org The formation of a rock-salt phase can be driven by factors such as high temperatures, over-lithiation, or over-delithiation. nih.govnih.gov

The rock-salt phase is generally considered electrochemically inactive and can impede the diffusion of lithium ions, leading to an increase in impedance and a decrease in capacity. rsc.orgresearchgate.net However, some studies suggest that under specific conditions, a gradual and reversible transition between a rock-salt phase and a spinel phase on the surface could potentially mitigate the more detrimental Jahn-Teller distortion-induced degradation. rsc.org The formation and evolution of these rock-salt phases are a key area of research aimed at improving the long-term stability of manganese-based cathode materials.

Lattice Parameter and Unit Cell Volume Changes Under Operando Conditions

Operando X-ray diffraction (XRD) is a powerful technique for observing real-time structural changes in electrode materials during battery operation. frontiersin.orgmalvernpanalytical.com For spinel lithium manganese(III,IV) oxide (LiMn₂O₄), these studies reveal continuous and discontinuous changes in its crystal lattice upon the insertion and extraction of lithium ions.

The electrochemical cycling of LiMn₂O₄ in the 4V range (approximately 3.5 V to 4.3 V vs. Li/Li⁺) involves the extraction of lithium from the tetrahedral 8a sites of the spinel structure. This process is associated with the oxidation of Mn³⁺ to Mn⁴⁺. In the compositional range 0 ≤ x ≤ 1 for Li₁₋ₓMn₂O₄, the material largely maintains its cubic Fd-3m spinel structure. nih.gov During charging (lithium deintercalation), as 'x' increases, the lattice parameter 'a' and the unit cell volume decrease. This contraction is due to the smaller ionic radius of Mn⁴⁺ compared to Mn³⁺ and the resulting stronger Mn-O bonds. Conversely, during discharge (lithium intercalation), the lattice parameter and unit cell volume expand as Mn⁴⁺ is reduced back to Mn³⁺. nih.gov This process is characterized by a smooth shift of the XRD peaks to higher (charging) and lower (discharging) diffraction angles, indicating a solid-solution reaction. nih.gov

The table below summarizes the typical lattice parameter and cell volume for the fully lithiated state.

Table 1: Typical Crystallographic Data for Stoichiometric LiMn₂O₄. Data sourced from multiple studies. nih.govnih.gov

When the discharge process is extended to lower voltages (the 3V plateau), a significant and detrimental phase transition occurs. The intercalation of lithium beyond the stoichiometric LiMn₂O₄ composition (to form Li₂Mn₂O₄) triggers a cooperative Jahn-Teller distortion. researchgate.netrsc.org This leads to a phase transformation from the initial cubic spinel structure to a tetragonal Li₂Mn₂O₄ phase (space group I4₁/amd). nih.govresearchgate.net Operando XRD patterns show the disappearance of the cubic phase peaks and the emergence of new peaks corresponding to the tetragonal phase. researchgate.netresearchgate.net This two-phase reaction is associated with a large and anisotropic volume change. nih.govescholarship.org The volume expansion during this cubic-to-tetragonal transition is substantial, reported to be as high as 16%, which induces significant stress within the electrode particles. nih.gov

Structural Stability and Microstructural Evolution During Electrochemical Cycling

The structural and microstructural integrity of LiMn₂O₄ during repeated charge-discharge cycles is a critical factor determining its long-term performance and capacity retention. Several interconnected phenomena govern its stability.

Jahn-Teller Distortion and Phase Transformation: The primary cause of structural instability, particularly during deep discharge below ~3.5 V, is the Jahn-Teller distortion associated with the high-spin Mn³⁺ ion (t₂g³ eg¹) in the octahedral sites. researchgate.netepfl.ch When the concentration of Mn³⁺ increases as lithium is intercalated to form LiₓMn₂O₄ with x > 1, the cooperative Jahn-Teller distortion causes a macroscopic distortion of the crystal lattice from cubic to tetragonal. nih.govwikipedia.org This transformation is highly undesirable as the significant volume mismatch between the two phases generates internal stress, leading to particle cracking and a loss of electrical contact between particles. nih.govresearchgate.net This mechanical degradation results in a rapid decline in capacity upon cycling through the 3V region. researchgate.net

Microstructural Changes: Electrochemical cycling induces several changes at the microstructural level.

Particle Cracking: As mentioned, the strain from the cubic-tetragonal phase transition is a major cause of particle cracking. nih.gov This exposes new surfaces to the electrolyte, accelerating side reactions.

Surface Phase Formation: Operando Raman spectroscopy and other surface-sensitive techniques have revealed the formation of new phases on the particle surface during cycling. nih.gov For instance, a Mn₃O₄-like phase can form on the surface of LiMn₂O₄ particles, particularly at higher potentials. nih.govnih.gov The formation of such resistive surface layers can impede lithium-ion diffusion and increase cell polarization.

Microstrain: The repeated expansion and contraction of the unit cell during lithium insertion/extraction, even within the solid-solution region, can lead to an accumulation of microstrain within the crystal lattice. mdpi.com Doping or surface modifications can alter the induced microstrain; for example, one study found that a specific coating increased the microstrain in the LiMn₂O₄ lattice, indicating local structural deformation. mdpi.com

The table below presents a comparison of the crystallographic parameters of the cubic and tetragonal phases, highlighting the structural changes that lead to instability.

Table 2: Comparison of Crystallographic Data for Cubic LiMn₂O₄ and Tetragonal Li₂Mn₂O₄. The data illustrates the significant change in lattice parameters and the resulting volume expansion upon over-lithiation. nih.gov

Strategies to Enhance Stability: Research has focused on mitigating these degradation mechanisms. Creating cation disorder, for instance by having some manganese ions on the 16c crystallographic sites, can transform the problematic two-phase reaction into a more gradual solid-solution process, thereby reducing the abrupt volume change and improving stability. escholarship.orgacs.org Furthermore, applying epitaxial strain in thin-film electrodes has been shown to accommodate the internal stress from the phase transition, enabling reversible cycling through the 3V plateau. acs.org These strategies aim to preserve the structural and microstructural integrity of the material, leading to longer cycle life and more reliable battery performance.

Electrochemical Reaction Mechanisms in Lithium Manganese Iii,iv Oxide Systems

Lithium Intercalation and Deintercalation Kinetics

The processes of lithium ion insertion (intercalation) and removal (deintercalation) are the cornerstone of the battery's charge and discharge cycles. The speed and efficiency of these processes, known as kinetics, are critical to the material's rate capability.

In the spinel structure of LiMn₂O₄, manganese (Mn) ions occupy 16d octahedral sites, and oxygen (O) ions are in 32e sites, forming a stable framework. Lithium (Li) ions reside in the 8a tetrahedral sites. researchgate.net The diffusion of lithium ions occurs as they hop from one occupied 8a tetrahedral site to an adjacent empty one through an intermediate empty 16c octahedral site. researchgate.net This specific three-dimensional pathway, often described as 8a-16c-8a, allows for rapid Li⁺ transport, which is a key reason for the material's excellent rate performance. researchgate.netucla.edu

The energy required for a lithium ion to move along this diffusion pathway is known as the energetic barrier or activation energy. Lowering this barrier facilitates faster diffusion. Theoretical calculations using density functional theory (DFT) have been employed to quantify these barriers. For instance, the interaction between a diffusing Li⁺ ion and the electrochemically active electrons of Mn(III) can screen the Li⁺ from significant variations in the Madelung potential along its diffusion path, thereby lowering the potential barrier. researchgate.net Calculated energy barriers for Li diffusion in the spinel structure are in the range of 0.16 to 0.49 eV, indicating that electron transport within the solid is a rate-limiting factor for dissolution. researchgate.netrsc.org The diffusion coefficient for lithium in LiMn₂O₄ has been reported across a range from 3.4 × 10⁻⁸ to 1.71 × 10⁻¹² cm²/s, with variations often attributed to factors like polycrystallinity and measurement technique. acs.org

The SEI is a passivation layer that forms on the electrode surface due to electrolyte decomposition reactions. nih.gov While essential for stability, its properties can significantly impact charge transfer resistance (Rct). Electrochemical Impedance Spectroscopy (EIS) is a common technique used to measure this resistance. A lower Rct value indicates more facile charge transfer. For example, a sol-gel synthesized LiMn₂O₄ electrode exhibited an Rct of 118.7 ohms, which was correlated with good lithium ion diffusion and low polarization. kashanu.ac.ir The stability of the electrode is dependent on both the rate of SEI formation and the structural stability of the electrode surface itself, with studies showing the (111) crystal face to be more stable than the (110) face. nih.govacs.org

Manganese Redox Chemistry and Valency Evolution

The storage and release of energy in LiMn₂O₄ are accomplished through changes in the oxidation state (valency) of the manganese ions.

In its fully lithiated state (LiMn₂O₄), manganese exists in a mixed-valence state, with an equal proportion of Mn(III) and Mn(IV) ions, resulting in an average manganese valence of +3.5. acs.orgresearchgate.net During the charging process (lithium deintercalation), Mn(III) is oxidized to Mn(IV). Conversely, during discharge (lithium intercalation), Mn(IV) is reduced back to Mn(III). This Mn(III)/Mn(IV) redox couple is the primary mechanism for charge compensation. mit.edu

The electrochemical voltage profile of LiMn₂O₄ shows two distinct plateaus around 4.0 V and 4.15 V versus Li⁺/Li. This is a result of the ordering of lithium ions and vacancies within the crystal structure, which affects the local electronic environment of the manganese ions. mit.edu The presence of Mn(III), which is a Jahn-Teller active ion, can lead to lattice distortions. When the average Mn oxidation state falls below +3.5, these distortions can become significant, leading to a phase transformation from a cubic to a tetragonal structure, which is detrimental to cycling stability. researchgate.netmdpi.com

While the Mn(III)/Mn(IV) couple defines the primary operating window, other redox phenomena can occur, particularly under conditions of overoxidation (high voltage charging). One of the key degradation mechanisms in LiMn₂O₄ is manganese dissolution, which is often linked to the disproportionation of Mn(III). In the presence of acidic species in the electrolyte (e.g., HF from LiPF₆ salt decomposition), two Mn(III) ions can react to form one soluble Mn(II) ion and one solid Mn(IV) ion (2Mn³⁺ → Mn²⁺(aq) + Mn⁴⁺(s)). acs.orgresearchgate.net This loss of active material contributes to capacity fading. acs.org

In some related lithium-rich manganese oxide materials, an additional capacity is gained at high voltages (above 4.5 V) through the reversible oxidation of lattice oxygen ions (O²⁻ → O₂²⁻/O⁻). researchgate.netnih.govbohrium.com This "anionic redox" mechanism, however, is often associated with challenges such as irreversible oxygen gas release, structural transformations, and significant voltage fade upon cycling. researchgate.netnih.govrsc.org While the primary mechanism in standard LiMn₂O₄ is cationic (manganese) redox, understanding oxygen redox provides context for the behavior of manganese-based cathodes at high potentials.

Electrochemical Performance Metrics in Academic Research

The electrochemical performance of LiMn₂O₄ is evaluated by several key metrics reported in academic literature, including specific capacity, coulombic efficiency, and capacity retention over repeated cycles. These metrics are often studied in the context of material modifications, such as doping or surface coatings, aimed at improving performance.

Interactive Table: Electrochemical Performance of LiMn₂O₄ in Research Studies

Study Focus Initial Discharge Capacity (mAh g⁻¹) Cycle Number Capacity Retention (%) Rate Reference
Sol-gel synthesis 114.3 100 75.8 - kashanu.ac.ir
Sucrose additive (20 wt %) 118.3 40 86.9 - acs.org
Zn-containing aqueous electrolyte 140 - - - researchgate.net
Ni and S co-doping - - - 0.05 mV·s⁻¹ scan rate researchgate.net

Interactive Table: Comparative Electrochemical Data

Parameter Value Conditions Reference
Charge Transfer Resistance (Rct) 118.7 Ω Sol-gel synthesized LiMn₂O₄ kashanu.ac.ir
Electrolyte Bulk Resistance (Rs) 13.3 Ω Sol-gel synthesized LiMn₂O₄ kashanu.ac.ir
Li Diffusion Coefficient (D) 2 × 10⁻¹⁰ cm²/s In twinned Li₂Mn₂O₄ acs.org
Li Diffusion Activation Barrier 0.34 - 0.49 eV DFT calculations researchgate.netresearchgate.net

Cyclability and Capacity Retention Studies

The long-term performance of Lithium manganese(III,IV) oxide (LMO), particularly its spinel form (LiMn₂O₄), is a critical area of research. Cyclability and capacity retention are key metrics that determine the material's viability in commercial lithium-ion batteries. However, LMO cathodes are known to suffer from capacity degradation during prolonged cycling. researchgate.netcpsjournals.cn The primary mechanisms responsible for this performance fade include manganese dissolution into the electrolyte, structural instability arising from the Jahn-Teller distortion, and detrimental side reactions. researchgate.netcpsjournals.cnossila.com

The Jahn-Teller distortion is a phenomenon that occurs when the average manganese oxidation state falls below 3.5+, leading to a structural transformation from a cubic to a tetragonal phase. ossila.com This change induces significant anisotropic volume changes, compromising the structural integrity of the electrode over repeated charge-discharge cycles. ossila.com Furthermore, upon aging and heating, spinel LMO can transition into a layered structure, contributing to degradation. youtube.com

Studies have quantified the capacity loss under various conditions. In one investigation of commercial-level 14 Ah LMO batteries, cells cycled at room temperature (25°C) exhibited a total capacity loss of 12.54%, with the cathode itself contributing approximately 6.26% of that loss. researchgate.netcpsjournals.cn This indicates that degradation mechanisms are not confined to the cathode; the dissolution of manganese and its subsequent deposition on the anode surface can catalyze the decomposition of the electrolyte and the growth of the solid electrolyte interphase (SEI), leading to significant polarization and loss of lithium inventory. researchgate.netcpsjournals.cnresearchgate.net

To mitigate these degradation pathways, researchers have explored various strategies, including doping and surface modifications. bohrium.commdpi.com Doping the LMO structure with various cations (such as aluminum, nickel, and rare earth elements) or anions (like fluorine and sulfur) can help stabilize the crystal lattice and reduce manganese dissolution. bohrium.com For instance, co-doping with magnesium (Mg²⁺) and fluorine (F⁻) has been shown to yield excellent stability, with one study reporting 90.6% of the initial capacity retained after 400 cycles. mdpi.com Similarly, modifying the initial spinel composition to raise the average manganese oxidation state slightly above 3.5 has been demonstrated to improve capacity retention, achieving stable capacities greater than 100 mAh/g. csir.co.za

Another effective approach is the use of electrolyte additives. The addition of small amounts of specific compounds can lead to the formation of a protective film on the cathode surface, known as a cathode electrolyte interphase (CEI). This film can suppress electrolyte decomposition and minimize manganese dissolution. For example, using 4-(trifluoromethyl)benzonitrile (B42179) (4-TB) as an additive dramatically improved capacity retention at elevated temperatures. rsc.orgrsc.org

Table 1: Selected Cyclability and Capacity Retention Data for Modified LiMn₂O₄ This table is interactive and allows for sorting and filtering of the data.

Modification Strategy Test Conditions Initial Capacity (mAh/g) Cycles Capacity Retention (%) Source(s)
Mg and F co-doping Room Temperature, 1C rate 121.4 400 90.6 mdpi.com
0.5 wt.% DMPP Additive 55°C, 1C rate - 200 82 (vs. 16 for baseline) researchgate.net
0.5 wt.% 4-TB Additive 55°C, 1C rate - 450 69 (vs. 19 for baseline) rsc.orgrsc.org
3 wt.% TPB Additive 55°C, 1C rate - 200 74 (vs. 47 for baseline) researchgate.net

Rate Capability and High Current Density Performance Investigations

The rate capability of a battery material, which describes its ability to deliver capacity at high charge and discharge currents, is crucial for high-power applications. Spinel LiMn₂O₄ is inherently advantageous in this regard due to its three-dimensional crystal structure, which facilitates rapid lithium-ion diffusion. fuelcellstore.comwikipedia.org However, the performance of standard LMO can be limited at very high current densities (C-rates).

Research has shown that material engineering can significantly boost the high-rate performance of LMO. Strategies often focus on reducing lithium-ion diffusion pathways and enhancing electronic conductivity. researchgate.netucla.edu Fabricating nanostructured LMO, for example, creates shorter diffusion lengths, which has been shown to significantly improve both charge and discharge kinetics. ucla.edu One study on porous LiFeₓMn₂₋ₓO₄ hollow nanofibers demonstrated an ion diffusion coefficient ten times faster than that of bulky LMO, enabling rapid adsorption kinetics. acs.org

Doping and surface coatings are also widely employed to enhance rate capability. bohrium.comresearchgate.net Co-doping with magnesium and fluorine not only improves cyclability but also performance at high C-rates; a modified sample delivered 76.1 mAh/g at 20C, a 40% improvement over the pristine material. mdpi.com Surface coatings with conductive materials or other stable oxides can provide a better interface for lithium-ion diffusion and protect the bulk material from the electrolyte. researchgate.net For instance, a composite material made with a stable layered material demonstrated a discharge capacity of 64.6 mAh/g at a high current density of 1700 mA/g (approximately 11.5C). researchgate.net Similarly, activating the Li₂MnO₃ component in lithium-rich manganese-based oxides is another strategy shown to boost rate capability. researchgate.net

Commercial LMO powders are often specified for operation up to certain C-rates. For example, one commercially available powder has a recommended maximum continuous discharge current of 2C. fuelcellstore.com Research efforts continue to push these limits, with some synthesized materials showing the ability to cycle at rates as high as 9C while retaining a significant portion of their capacity. researchgate.net

Table 2: High-Rate Performance of Various LiMn₂O₄-based Cathodes This table is interactive and allows for sorting and filtering of the data.

Material/Modification C-Rate Discharge Capacity (mAh/g) Comparison Source(s)
Commercial LMO (BE-30) ≤ 2C (max recommended) ≥ 90 (at 0.1C) Baseline fuelcellstore.com
Mg and F co-doped LMO 20C 76.1 40% > pristine LMO (45.9 mAh/g) mdpi.com
Synthesized LMO from β-MnO₂ 9C ~47.5 (50% of initial) - researchgate.net
g-C₃N₄ composite (GLMO-5) ~11.5C (1700 mA/g) 64.6 Much greater than original LMO (29.9 mAh/g) researchgate.net

Performance under Elevated Temperature Regimes

Operating lithium-ion batteries at elevated temperatures (typically above 50°C) presents a significant challenge for LiMn₂O₄ cathodes. researchgate.netrsc.org High temperatures accelerate the degradation mechanisms that are also present at room temperature, leading to rapid capacity fade and reduced cycle life. researchgate.netresearchgate.net The primary issue is the increased dissolution of manganese from the spinel structure into the electrolyte. researchgate.netresearchgate.net This process is exacerbated at higher temperatures and is often linked to an acid attack on the cathode by HF, which can be generated from the thermal decomposition of the common LiPF₆ salt in the electrolyte. rsc.orgrsc.org

Studies comparing performance at different temperatures highlight the severity of the issue. In one analysis, the total capacity loss for a commercial cell stored at 55°C was 6.99%, with the cathode itself accounting for a 2.55% loss. researchgate.netcpsjournals.cn The increased manganese dissolution leads to a rise in charge-transfer resistance at the cathode surface. researchgate.net

Beyond performance degradation, thermal stability is a critical safety concern. LMO itself can begin to decompose at temperatures below 500°C, a process that can release oxygen gas and potentially lead to thermal runaway in a cell. rsc.org The thermal stability is influenced by the material's state of charge and its cycling history. publicationslist.orgresearchgate.net Research indicates that LMO is generally more thermally stable than lithium cobalt oxide (LCO). researchgate.net

Significant research has focused on improving the high-temperature performance of LMO. Surface coatings and electrolyte additives have proven to be particularly effective strategies. mdpi.comresearchgate.net Coatings with stable oxides like Lanthanum oxide (La₂O₃) can act as a physical barrier, reducing the contact between the LMO surface and the electrolyte, thereby suppressing manganese dissolution. mdpi.com A 3 wt.% La₂O₃ coating resulted in a capacity loss of just 8.3% after 100 cycles at 60°C. mdpi.com

Electrolyte additives can form a protective cathode electrolyte interphase (CEI) in-situ. The use of dimethyl phenylphosphonite (DMPP) as an additive dramatically improved capacity retention from 16% to 82% after 200 cycles at 55°C and a 1C rate. researchgate.net Similarly, 4-(trifluoromethyl)benzonitrile (4-TB) improved capacity retention from 19% to 69% after an extended 450 cycles at 55°C by both forming a protective film and inhibiting the thermal decomposition of the electrolyte itself. rsc.orgrsc.org

Table 3: Performance of Modified LiMn₂O₄ at Elevated Temperatures This table is interactive and allows for sorting and filtering of the data.

Modification Strategy Temperature (°C) Cycles C-Rate Capacity Retention (%) Source(s)
0.5 wt.% DMPP Additive 55 200 1C 82 (vs. 16% for baseline) researchgate.net
0.5 wt.% 4-TB Additive 55 450 1C 69 (vs. 19% for baseline) rsc.orgrsc.org
3 wt.% La₂O₃ Coating 60 100 - ~91.7 (8.3% loss) mdpi.com
5 wt.% La₂O₃ Coating 55 200 - ≥ 82 mdpi.com
0.5 wt% DSON Additive 60 50 - 56.8 (vs. 36.8% for baseline) researchgate.net

Degradation Phenomena and Instability Pathways in Lithium Manganese Iii,iv Oxide

Mechanisms of Manganese Dissolution

Manganese dissolution is a primary contributor to the degradation of LiMn2O4 cathodes. This phenomenon involves the loss of manganese ions from the cathode structure into the electrolyte, which can then migrate to and deposit on the anode, disrupting the solid electrolyte interphase (SEI) and consuming lithium ions. researchgate.netmdpi.comhanyang.ac.kr The dissolution is primarily driven by chemical reactions at the cathode-electrolyte interface, which are influenced by the state of charge, temperature, and electrolyte composition.

Disproportionation Reactions of Mn(III)

A widely accepted mechanism for manganese dissolution is the disproportionation of trivalent manganese (Mn(III)) ions at the surface of the cathode material. osti.govanl.govacs.org This chemical reaction involves two Mn(III) ions converting into one tetravalent manganese (Mn(IV)) ion and one divalent manganese (Mn(II)) ion, as shown in the following equation:

2Mn³⁺ (solid) → Mn⁴⁺ (solid) + Mn²⁺ (solution) researchgate.net

The resulting Mn(II) ions are soluble in the electrolyte and can thus leach out from the cathode structure. nih.gov This process is particularly pronounced in the presence of acidic species within the electrolyte. osti.govanl.govacs.org The disproportionation reaction is considered a significant contributor to capacity fade, especially at elevated temperatures. hanyang.ac.kr

Simulations have shown that even a small displacement of a trivalent manganese ion from its equilibrium position at the LiMn2O4/electrolyte interface can lead to its reduction to Mn(II). researchgate.netanl.govacs.org This suggests that thermal fluctuations at room temperature can be sufficient to initiate the disproportionation process. researchgate.netanl.gov The presence of dissolved Mn(II) can, in turn, promote further disproportionation, leading to a continuous loss of active material. researchgate.net

FactorInfluence on Mn(III) Disproportionation
Acidity (e.g., HF) Promotes the reaction, leading to increased Mn dissolution. osti.govanl.govacs.org
Temperature Higher temperatures accelerate the rate of disproportionation. hanyang.ac.kr
State of Charge The concentration of Mn(III) varies with the state of charge, influencing the rate of disproportionation.
Surface Structure The reaction primarily occurs at the near-surface of the LiMn2O4 particles. researchgate.netanl.govacs.org

Proton Exchange Mechanisms and Their Influence

Proton exchange between the electrolyte and the LiMn2O4 cathode material can also contribute to manganese dissolution. This process involves the exchange of lithium ions (Li⁺) from the cathode with protons (H⁺) from the electrolyte. The presence of protons in the electrolyte is often due to the decomposition of the electrolyte salt or residual moisture.

This Li⁺/H⁺ exchange can lead to the formation of unstable phases at the cathode surface, which are more susceptible to manganese dissolution. The introduction of protons into the spinel structure can disrupt the local charge balance and weaken the Mn-O bonds, facilitating the release of manganese ions.

Role of Electrolyte Decomposition and Hydrofluoric Acid Formation

The stability of the electrolyte plays a crucial role in the degradation of LiMn2O4 cathodes. A common electrolyte salt, lithium hexafluorophosphate (B91526) (LiPF6), can decompose, especially in the presence of trace amounts of water, to form hydrofluoric acid (HF). researchgate.netresearchgate.netmdpi.com

LiPF₆ + H₂O → LiF + 2HF + POF₃ researchgate.net

This formation of HF is highly detrimental as it can directly attack the cathode material. hanyang.ac.krresearchgate.net The acidic environment created by HF significantly accelerates the disproportionation of Mn(III), leading to increased manganese dissolution. researchgate.netacs.org First-principles molecular dynamics simulations have shown that fluoride (B91410) ions (F⁻) from HF can strongly bind to surface Mn(III) ions, weakening their attachment to the cathode lattice and making disproportionation more favorable. researchgate.netanl.govacs.org The resulting MnF₂ is soluble and can be transported away from the cathode. researchgate.netanl.govacs.org

It's noteworthy that Mn dissolution has been observed even at high voltages where theoretically all manganese should be in the Mn(IV) state. researchgate.net This has been attributed to the reduction of Mn(IV) at the surface by electrolyte oxidation products, which in turn generates Mn(III) and provides the necessary precursor for the disproportionation reaction. researchgate.net

Structural Collapse and Irreversible Phase Transitions

Beyond manganese dissolution, the structural integrity of the LiMn2O4 cathode material itself can degrade over time, leading to irreversible capacity loss. These structural changes are often linked to the presence of Mn(III) ions and the mechanical stresses that arise during battery cycling.

Jahn-Teller Distortion Induced Structural Degradation

This distortion can be either static or dynamic. A static Jahn-Teller distortion leads to a cooperative elongation of the Mn-O bonds, resulting in a phase transition from the desirable cubic spinel structure to a tetragonal phase. researchgate.neturfu.ru This phase transition is associated with a significant volume change of about 16%, which induces strain and can lead to the loss of active material. researchgate.net This structural change impairs the three-dimensional diffusion pathways for lithium ions, hindering the battery's performance. researchgate.net The Jahn-Teller distortion is a key factor in the capacity fading of LiMn2O4, particularly during deep discharge. researchgate.net

Type of DistortionDescriptionConsequence
Dynamic Jahn-Teller Effect Rapid, thermally induced fluctuations in the distortion of individual MnO₆ octahedra. rruff.infoDoes not lead to a macroscopic phase change but can influence local electronic properties.
Static Jahn-Teller Effect A cooperative, long-range ordering of distorted MnO₆ octahedra. rruff.infoResults in a phase transition from cubic to tetragonal, causing significant structural strain and capacity loss. researchgate.net

Strain-Induced Cracking and Mechanical Degradation

The repeated volume changes associated with the Jahn-Teller distortion and the insertion/extraction of lithium ions during cycling can generate significant mechanical stress within the LiMn2O4 particles. urfu.rumondaq.com This internal stress can lead to the formation of microcracks on the particle surface. rsc.orgacs.org

These cracks not only compromise the mechanical integrity of the cathode but also create new surfaces that are exposed to the electrolyte. This increased surface area can accelerate manganese dissolution and other detrimental side reactions. researchgate.net The combination of chemical degradation (manganese dissolution) and mechanical degradation (particle cracking) creates a detrimental feedback loop, where each process exacerbates the other, leading to rapid capacity fading. nih.gov Studies have shown that during lithium extraction, cracks can be induced along specific crystallographic planes, and this process can be accelerated by the presence of acid from electrolyte decomposition. acs.org

Cation Mixing and Migration Phenomena

The structural integrity of lithium manganese(III,IV) oxide (LiMn2O4) as a cathode material is susceptible to degradation through cation mixing and migration, phenomena that contribute to capacity fading and voltage decay. In the spinel structure of LiMn2O4, lithium ions occupy tetrahedral sites, while manganese ions reside in octahedral sites. However, under certain conditions, a degree of cation disorder can occur, where lithium and manganese ions exchange positions.

This cation mixing, particularly the migration of manganese ions into lithium sites, can impede the diffusion pathways for lithium ions, thereby increasing the impedance of the cell. frontiersin.orgrsc.org The extent of this phenomenon is influenced by factors such as temperature and the state of charge. For instance, in layered lithium-rich chromium manganese oxides, collective transition metal migration into the lithium layers has been associated with significant voltage hysteresis. osti.gov However, introducing partial disorder can mitigate this collective migration, leading to improved capacity and energy density. osti.gov

The migration of manganese atoms from octahedral to tetrahedral sites is a critical step in the phase transformation from a layered or monoclinic structure to a more stable spinel-like structure. rsc.orgmit.edu This transformation can be induced by elevated temperatures, mimicking the structural changes that occur during battery cycling. rsc.org While some degree of cation mixing, specifically Ni2+ occupancy in the lithium layer of NMC (lithium nickel manganese cobalt oxide) materials, has been shown to enhance electrochemical performance through a "pillaring" effect, excessive mixing is generally detrimental. rsc.org

The Jahn-Teller distortion, a geometric distortion of a non-linear molecular system that reduces its symmetry and energy, is a significant factor in the structural instability of LiMn2O4. rsc.orgresearchgate.net This distortion is particularly associated with the Mn3+ ions present in the material. rsc.orgepfl.chrsc.org The distortion can lead to irreversible phase transitions and particle cracking, which in turn facilitates the dissolution of manganese into the electrolyte. researchgate.net Suppressing this distortion, for example by creating a core-shell structure with a LiNixMn2-xO4 shell, can improve the structural stability of the material. researchgate.net

PhenomenonContributing FactorsConsequencesMitigation Strategies
Cation Mixing (Li/Mn)Elevated temperature, State of chargeIncreased cell impedance, Capacity fade, Voltage decayPartial cation disordering osti.gov, Surface coatings
Transition Metal MigrationHigh voltage cycling, Elevated temperaturePhase transformation (layered to spinel-like), Voltage hysteresisIntroducing partial disorder osti.gov
Jahn-Teller DistortionPresence of Mn3+ ionsIrreversible phase transitions, Particle cracking, Manganese dissolutionCore-shell structures researchgate.net, Cationic doping hanyang.ac.kr

Surface Chemistry and Interfacial Reactions Impacting Stability

Solid Electrolyte Interphase (SEI) Formation and Dynamic Evolution

During the initial charging and discharging of a lithium-ion battery, a thin film known as the Solid Electrolyte Interphase (SEI) forms on the anode surface due to the electrochemical reduction of the electrolyte. youtube.com This passivation layer is crucial for the long-term cyclability of the battery as it allows for the passage of lithium ions while preventing further decomposition of the electrolyte. youtube.comyoutube.com The composition of the SEI is complex and consists of various inorganic and organic compounds, such as lithium carbonate, lithium fluoride, and lithium alkyl carbonates. youtube.comyoutube.com

The formation and evolution of the SEI are dynamic processes influenced by the composition of the electrolyte, including salts, solvents, and additives. youtube.com The properties of the SEI, such as its thickness and composition, can change over time with continued cycling. youtube.com For instance, the presence of dissolved manganese ions in the electrolyte can promote further electrolyte decomposition, leading to a thicker SEI layer. umich.edu

The stability of the SEI is critical for battery performance. A stable SEI layer prevents the continuous consumption of lithium ions and electrolyte, which would otherwise lead to capacity loss. youtube.com However, factors like elevated temperatures can induce the dissolution and breakdown of the SEI, leading to a defective layer that allows for further side reactions and contributes to the degradation of the battery. umich.edu

In the context of LiMn2O4, the formation of an SEI layer also occurs on the cathode surface. nih.gov The reactivity and formation of this layer can depend on the crystallographic orientation of the LiMn2O4 surface, with some surfaces being more prone to SEI formation than others. acs.orgacs.org The stability of the electrode is linked to the rate of SEI formation and the stability of the reconstructed surface structure that forms during initial cycling. nih.govacs.org

Aspect of SEIKey Characteristics and FindingsImpact on Battery Performance
FormationForms on the anode (and cathode) surface from electrolyte reduction during initial cycles. youtube.comnih.govConsumes some lithium ions initially, but is essential for long-term stability. youtube.com
CompositionA mosaic of inorganic (e.g., Li2CO3, LiF) and organic (e.g., lithium alkyl carbonates) compounds. youtube.comyoutube.comDetermines the ionic conductivity and electronic insulating properties of the SEI.
Dynamic EvolutionThickness and composition change with cycling and in the presence of species like dissolved manganese. youtube.comumich.eduA stable and well-formed SEI enhances cycle life; a continuously growing or degrading SEI leads to capacity fade. youtube.comumich.edu
SEI on LiMn2O4Forms on the cathode surface, with reactivity dependent on the crystal plane. nih.govacs.orgacs.orgThe stability of the reconstructed surface and the rate of SEI formation influence electrode stability. nih.govacs.org

Electrolyte Oxidation on the Electrode Surface

At the surface of the positive electrode, particularly at higher potentials, the electrolyte can undergo oxidation. osti.gov This parasitic reaction involves the transfer of electrons from the electrolyte components to the cathode material, leading to the decomposition of the electrolyte. osti.gov This process is a significant contributor to capacity fade and impedance rise in lithium-ion batteries.

The presence of certain species can catalyze or inhibit these oxidation reactions. For instance, the formation of a stable surface layer can help to suppress further electron transfer and reduce the rate of electrolyte oxidation. osti.gov Conversely, the dissolution of manganese ions from the cathode can potentially influence the reactivity at the electrode-electrolyte interface, although the primary concern with manganese dissolution is its effect on the negative electrode. electrochem.orgresearchgate.net

Studies have shown that the rate of these parasitic reactions can be potential-dependent, with a significant increase in leakage current observed at higher potentials. osti.gov This indicates that the electrochemical oxidation of the electrolyte is a key degradation mechanism at high states of charge.

Strategies for Performance Enhancement and Structural Stabilization of Lithium Manganese Iii,iv Oxide

Elemental Doping Strategies for Lattice Modification

Elemental doping involves the introduction of foreign atoms into the crystal lattice of lithium manganese(III,IV) oxide. This can be broadly categorized into cationic doping, where manganese ions are partially substituted by other metal ions, and anionic doping, where oxygen is partially replaced by other anions. Combined approaches involving both cationic and anionic dopants have also been explored to leverage synergistic effects.

Cationic Doping (e.g., Al, Cr, Ni, Co, Ti, Nb, Cu, La)

The introduction of a single type of cation into the this compound lattice has been shown to yield significant improvements in its electrochemical behavior. The choice of the dopant cation plays a crucial role in the resulting properties.

Aluminum (Al): Doping with aluminum has been demonstrated to enhance the cycling performance of LiMn2O4. electrochemsci.orgsatnt.co.zaresearchgate.net Al³⁺ ions can substitute Mn³⁺ ions in the spinel structure, forming a more stable LiAlₓMn₂₋ₓO₄ phase. satnt.co.zaresearchgate.net This substitution strengthens the [MnO₆] octahedra and inhibits the Jahn-Teller effect. rsc.org The stronger Al-O bond energy compared to the Mn-O bond energy contributes to the enhanced structural stability. acs.org Optimized Al-doped LiMn₂O₄ has shown impressive capacity retention, with one study reporting 80% capacity retention after 1000 cycles at a high rate of 10 C. researchgate.netrsc.org Another study highlighted a discharge capacity retention of about 98.2% at a 1C discharge rate for a 5% Al-doped sample. electrochemsci.org

Chromium (Cr): Chromium doping has proven effective in improving the cycling stability of LiMn₂O₄, particularly at elevated temperatures. Current time information in Upper Miramichi, CA.journals.co.za Cr³⁺ substitutes for Mn³⁺, and the higher Cr-O bond energy enhances the crystal structure's stability and suppresses the Jahn-Teller effect. Current time information in Upper Miramichi, CA.journals.co.za Optimized LiCr₀.₀₄Mn₁.₉₆O₄ has demonstrated a capacity retention rate of 93.24% after 500 cycles. Current time information in Upper Miramichi, CA.journals.co.za

Nickel (Ni): Nickel doping can also improve the electrochemical properties of LiMn₂O₄. The substitution of Mn³⁺ with Ni²⁺ has been shown to enhance cycling stability.

Cobalt (Co): Cobalt doping is another effective strategy for stabilizing the LiMn₂O₄ structure. The substitution of Mn³⁺ by Co³⁺ eliminates local disorder in the lattice. capes.gov.br This leads to a significant improvement in capacity retention, with Co-doped materials showing a capacity loss of only about 0.48% to 1% after 20 cycles, compared to 25% for the undoped material. capes.gov.br This enhancement is attributed to the stabilization of the spinel structure. capes.gov.br

Titanium (Ti): Titanium doping has been found to enhance the structural stability and electrochemical performance of LiMn₂O₄. rsc.orgmdpi.comscispace.com Ti⁴⁺ ions can substitute for Mn⁴⁺ ions, leading to the formation of a more stable spinel framework. researchgate.netrsc.org This substitution helps to suppress the Jahn-Teller distortion. rsc.orgresearchgate.net Ti-doped samples have shown improved cycling performance, with LiMn₁.₉₇Ti₀.₀₃O₄ exhibiting a capacity retention rate of 78.09% after 300 cycles. mdpi.comscispace.com

Niobium (Nb): Niobium doping has been explored to improve the surface stability and electrochemical performance of LiMn₂O₄. satnt.co.zajournals.co.zaresearchgate.net The stronger binding energy of Nb-O compared to Mn-O can suppress manganese dissolution. satnt.co.zajournals.co.zaresearchgate.net Nb⁵⁺ doping can increase the electrical conductivity and enhance cycling performance. mdpi.com While high concentrations of Nb can lead to the generation of more Mn³⁺ and cause severe Jahn-Teller distortion, carefully controlled surface coating with Nb₂O₅ has been shown to significantly improve electrochemical performance, even at elevated temperatures. acs.org

Copper (Cu): Copper doping has been investigated for its potential to improve the long-term cycling stability of LiMn₂O₄. Co-doping with Li⁺ and Cu²⁺ has shown synergistic effects, enhancing cycle reversibility and kinetics. nih.gov A Li₁.₀₅Cu₀.₀₅Mn₁.₉₀O₄ sample demonstrated a capacity retention of 74.3% after 1000 cycles, significantly higher than the 63.0% for pristine LiMn₂O₄. nih.gov

Lanthanum (La): Lanthanum doping has been shown to improve the cycling performance of LiMn₂O₄ at both normal and high temperatures. rsc.org The substitution of Mn³⁺ with the larger La³⁺ ion leads to a more stable structure due to the stronger La-O bonds. rsc.org LiMn₁.₉₈La₀.₀₂O₄ has shown a capacity retention of 97.46% after 50 cycles. rsc.org

DopantOptimal CompositionKey ImprovementCapacity RetentionReference
Aluminum (Al)LiAl₀.₀₅Mn₁.₉₅O₄Enhanced cycling stability80% after 1000 cycles at 10C researchgate.netrsc.org
Chromium (Cr)LiCr₀.₀₄Mn₁.₉₆O₄Improved cycling at high temperatures93.24% after 500 cycles Current time information in Upper Miramichi, CA.journals.co.za
Titanium (Ti)LiMn₁.₉₇Ti₀.₀₃O₄Enhanced structural stability78.09% after 300 cycles mdpi.comscispace.com
Copper (Cu)Li₁.₀₅Cu₀.₀₅Mn₁.₉₀O₄Improved long-term cycling74.3% after 1000 cycles nih.gov
Lanthanum (La)LiMn₁.₉₈La₀.₀₂O₄Improved high-temperature performance97.46% after 50 cycles rsc.org
Cobalt (Co)Li(Mn₁.₉Co₀.₁)O₄Reduced capacity loss~99.5% after 20 cycles capes.gov.br

To further enhance the performance of this compound, researchers have explored the simultaneous doping of two or more different cations. This approach aims to leverage the synergistic effects of the combined dopants, leading to improvements that surpass those achievable with single-cation doping.

Bismuth (Bi) and Lanthanum (La) Co-doping: The equimolar substitution of Mn³⁺ with Bi³⁺ and La³⁺ has been shown to significantly improve structural stability and suppress the Jahn-Teller distortion. rsc.orgresearchgate.net The optimized composition, LiBi₀.₀₀₅La₀.₀₀₅Mn₁.₉₉O₄, delivered a high initial discharge capacity and maintained a capacity retention of 95.0% after 80 cycles at 1C. rsc.orgresearchgate.net This co-doping strategy also resulted in the best rate capability among the tested samples. rsc.orgresearchgate.net

Nickel (Ni) and Magnesium (Mg) Co-doping: The dual doping of nickel and magnesium has been demonstrated to produce excellent high-rate capability and long-term cycling stability, even at elevated temperatures. researchgate.net The synergistic effect of Ni²⁺ and Mg²⁺ co-doping leads to a contraction of the lattice and a more robust structure. researchgate.net The optimized LiNi₀.₀₃Mg₀.₀₈Mn₁.₈₉O₄ composition retained a significant portion of its capacity even after 1000 cycles at high rates. researchgate.net

Lanthanum (La) and Nickel (Ni) Co-doping: Co-doping with La³⁺ and Ni²⁺ has been found to reduce particle size and improve lithium-ion reversibility. icmab.es An optimized doping level of 4% (La and Ni) in place of Mn³⁺ resulted in improved charge transfer resistance and a higher initial discharge capacity compared to the pristine material. icmab.es

Chromium (Cr) and Aluminum (Al) Co-doping: A combination of Cr and Al co-doping has been shown to facilitate the formation of single-crystal truncated octahedral morphology with abundant {111} planes, which are known to reduce Mn dissolution. The robust Al-O and Cr-O bonds further enhance structural stability. The optimized LiCr₀.₀₁Al₀.₀₅Mn₁.₉₄O₄ material exhibited good electrochemical performance with high initial discharge capacity and a capacity retention of 70.8% after 1000 cycles at 1C.

Co-dopantsOptimal CompositionSynergistic EffectCapacity RetentionReference
Bi and LaLiBi₀.₀₀₅La₀.₀₀₅Mn₁.₉₉O₄Improved structural stability and suppressed Jahn-Teller distortion95.0% after 80 cycles at 1C rsc.orgresearchgate.net
Ni and MgLiNi₀.₀₃Mg₀.₀₈Mn₁.₈₉O₄Enhanced high-rate capability and long-term cycling stabilityRetained 69.7 mAh·g⁻¹ after 1000 cycles at 20C researchgate.net
La and NiLiMn₁.₉₂(LaNi)₀.₀₄O₄Reduced particle size and improved charge transfer resistanceInitial discharge capacity of 132.1 mAh/g icmab.es
Cr and AlLiCr₀.₀₁Al₀.₀₅Mn₁.₉₄O₄Formation of stable truncated octahedral morphology70.8% after 1000 cycles at 1C rsc.org

Anionic Doping (e.g., F, Cl)

Anionic doping, which involves the substitution of oxygen with other anions, presents another avenue for enhancing the properties of this compound.

Fluorine (F): Doping with small concentrations of fluorine has been shown to improve the battery voltage and reduce capacity decay. rsc.orgCurrent time information in Upper Miramichi, CA.researchgate.net Fluorine doping can retard capacity decay by reducing lattice oxygen loss. rsc.orgCurrent time information in Upper Miramichi, CA.researchgate.net While F-doping lowers the average valence of manganese, the presence of Mn⁴⁺ during delithiation helps to reduce the Jahn-Teller effect. rsc.orgCurrent time information in Upper Miramichi, CA.researchgate.net

Chlorine (Cl): Chlorine doping has also been investigated as a means to improve the structural and electrochemical properties of manganese-based cathode materials. electrochemsci.org In LiNi₀.₄Co₀.₂Mn₀.₄O₂, for instance, chlorine doping led to a well-layered structure and enhanced reversibility. electrochemsci.org The formation of strong Mn-Cl bonds can contribute to improved structural stability. researchgate.net

Combined Cation and Anion Doping Approaches

To harness the benefits of both cationic and anionic doping, researchers have explored combined doping strategies. These approaches aim to create a synergistic effect that leads to superior electrochemical performance.

Lanthanum (La) and Fluorine (F) Co-doping: The partial replacement of manganese and oxygen with lanthanum and fluorine, respectively, has been shown to improve the capacity ratio of discharge to charge and the cyclic stability of LiMn₂O₄. rsc.org The LiLa₀.₀₂Mn₁.₉₈O₃.₉₅F₀.₀₅ sample exhibited a good initial discharge capacity of 123.6 mAh/g and maintained a capacity of 114.6 mAh/g after 30 cycles. rsc.org

Titanium (Ti) and Sulfur (S) Co-doping: A novel approach involves the simultaneous substitution of Mn⁴⁺ with Ti⁴⁺ and O²⁻ with S²⁻. researchgate.netrsc.org This co-doping strategy has been shown to enhance electrochemomechanical properties and prolong the life cycle of the spinel structure by mitigating the Jahn-Teller distortion. researchgate.netrsc.org The LiMn₁.₇₈Ti₀.₂₂O₃.₉₇S₀.₀₃ cathode demonstrated a significantly higher capacity retention of 90.3% after 500 cycles compared to both non-substituted and single-doped materials. rsc.org

Magnesium (Mg) and Fluorine (F) Co-doping: The co-doping of Mg and F in LiMn₂O₄ has been shown to improve cycling performance more effectively than cation-only substitution. mdpi.comelectrochemsci.org This is attributed to an increase in the binding energy in the octahedral MO₆ sites, which stabilizes the structure and enhances its resistance to attack by hydrofluoric acid in the electrolyte. electrochemsci.org A Li₁.₀₂Mg₀.₀₅Mn₁.₉₃O₃.₉₅F₀.₀₅ sample showed a capacity retention of 96.5% after 40 cycles at 25°C. electrochemsci.org

Cobalt (Co), Aluminum (Al), and Fluorine (F) Multi-doping: A multiple co-doping strategy with Al, Co, and F has been shown to yield very good electrochemical performance. The LiCo₀.₀₁Al₀.₀₅Mn₁.₉₄O₃.₉₅F₀.₀₅ material exhibited high initial specific discharge capacities at both room and elevated temperatures, with capacity retentions of 96.8% and 92.5% after 40 cycles, respectively. researchgate.net This confirms that multiple doping can significantly improve the stability of the spinel structure and its cycle performance. researchgate.net

Mechanisms of Doping-Induced Structural and Electrochemical Stabilization

The performance enhancements observed in doped this compound can be attributed to several key mechanisms that lead to structural and electrochemical stabilization.

Suppression of the Jahn-Teller Distortion: The Jahn-Teller effect, a geometric distortion of the MnO₆ octahedra, is a primary cause of capacity fading in LiMn₂O₄. nih.gov This distortion is associated with the presence of Mn³⁺ ions. Cationic doping, by substituting Mn³⁺ with other ions that are not Jahn-Teller active (e.g., Cr³⁺, Mg²⁺), directly reduces the concentration of Mn³⁺, thereby suppressing the distortion. satnt.co.za This leads to a more stable crystal structure during cycling. satnt.co.zamdpi.comnih.gov Anionic doping can also influence the Jahn-Teller effect by altering the Mn³⁺/Mn⁴⁺ ratio. rsc.orgCurrent time information in Upper Miramichi, CA.researchgate.net

Inhibition of Manganese Dissolution: The dissolution of manganese from the cathode into the electrolyte is another significant degradation mechanism. electrochemsci.orgcapes.gov.brscispace.comacs.org Doping with cations that form stronger bonds with oxygen than manganese, such as Al³⁺, Cr³⁺, and Nb⁵⁺, can strengthen the crystal lattice and make it more resistant to dissolution. satnt.co.zaresearchgate.netjournals.co.zaresearchgate.net Surface doping or coating with a stable layer can also act as a physical barrier, preventing direct contact between the active material and the electrolyte, thus minimizing manganese dissolution. electrochemsci.orgcapes.gov.bracs.org

Improved Ionic and Electronic Conductivity: Doping can also influence the transport properties of the material. For instance, certain dopants can expand the lattice, creating wider channels for lithium-ion diffusion. rsc.org Other dopants can introduce defect levels in the energy band structure, which can affect the electronic conductivity of the material.

Surface Modification and Coating Approaches for Enhanced Performance and Stability of this compound

Surface modification and the application of protective coatings represent a critical strategy for mitigating the inherent challenges associated with this compound (LiMn₂O₄) cathodes, such as manganese dissolution, electrolyte decomposition, and the Jahn-Teller effect. These approaches aim to create a stable interface between the electrode and the electrolyte, thereby enhancing the material's structural integrity and electrochemical performance. By forming a physical barrier, these coatings can suppress undesirable side reactions, while in some cases also improving ionic and electronic conductivity. A variety of materials, including metal oxides, carbonaceous substances, polymers, and phosphates, have been investigated for this purpose, each offering unique advantages in stabilizing the LiMn₂O₄ structure and boosting its performance.

Metal Oxide Coatings (e.g., La₂O₃, Al₂O₃, WO₃, Li₂MnO₃)

The application of a thin layer of metal oxide is a widely explored method to enhance the electrochemical performance of LiMn₂O₄. These coatings physically shield the electrode surface from direct contact with the electrolyte, which can reduce the dissolution of manganese and suppress electrolyte oxidation. ijcce.ac.ird-nb.info

Lanthanum(III) Oxide (La₂O₃): A 5 wt.% La₂O₃ coating on LiMn₂O₄, synthesized via a solid-state reaction, has demonstrated a significant improvement in cycling stability. At a C-rate of 1C and a temperature of 25°C, the coated material delivered an initial discharge capacity of 116.4 mAh·g⁻¹ and retained 90.1% of this capacity after 200 cycles, a notable improvement over uncoated LiMn₂O₄. semanticscholar.org Even at an elevated temperature of 60°C, a 5 wt.% La₂O₃ coating helped retain 91.7% of the initial capacity after 100 cycles. semanticscholar.org

Aluminum Oxide (Al₂O₃): Al₂O₃ coatings have been shown to effectively suppress the dissolution of Mn²⁺ into the electrolyte. ijcce.ac.ir A 1.6 wt.% Al₂O₃ coating applied via a sol-gel process resulted in a cathode that retained 92.3% of its initial capacity after 30 cycles, a significant improvement compared to bare LiMn₂O₄. ijcce.ac.ir The initial discharge capacity of the Al₂O₃-coated LiMn₂O₄ was recorded at 111.8 mAh·g⁻¹. ijcce.ac.ir The use of atomic layer deposition (ALD) for applying nanosized-thin Al₂O₃ coatings has also been reported to significantly enhance the cycleability of LiMn₂O₄ cathodes by providing a dense, protective layer against dissolution. acs.org

Tungsten Trioxide (WO₃): A WO₃ surface coating on LiMn₂O₄, applied through a wet-chemical process followed by a solid-state reaction, has shown to be a promising approach to improve cyclic stability. The WO₃-modified LiMn₂O₄ exhibited a high discharge capacity of 125.6 mAh·g⁻¹ with a retention of 94.8% after 100 cycles at a current density of 1C. scirp.org Investigations revealed that the WO₃ coating decreases the charge-transfer resistance and helps to prevent the disproportionation reaction of manganese. scirp.org

Table 1: Performance of Metal Oxide-Coated this compound

Coating Material Coating Method Key Findings Reference
La₂O₃ Solid-state reaction 90.1% capacity retention after 200 cycles at 1C and 25°C. semanticscholar.org
Al₂O₃ Sol-gel process 92.3% capacity retention after 30 cycles; initial discharge capacity of 111.8 mAh·g⁻¹. ijcce.ac.ir
WO₃ Wet-chemical process 94.8% capacity retention after 100 cycles at 1C; initial discharge capacity of 125.6 mAh·g⁻¹. scirp.org
Li₂MnO₃ Various Creates a stable, structurally compatible layer. researchgate.net

Carbonaceous Coatings (e.g., Graphene Oxide)

Carbon-based coatings are attractive due to their high electronic conductivity, which can enhance the rate capability of LiMn₂O₄. These coatings can also act as a physical barrier to prevent direct contact between the electrode and the electrolyte. semanticscholar.org

Graphene Oxide (GO): Modifying the surface of LiMn₂O₄ with graphene oxide flakes has been shown to improve cyclability. researchgate.net In one study, LMO material modified with 5 wt.% of graphene oxide retained over 91% of its initial specific capacity after 100 cycles, compared to 86% for the pristine LMO material. researchgate.net The initial discharge capacity of the graphene-modified LMO material was reported to be 127 mAh·g⁻¹, with a capacity retention of 96.2% after 100 cycles in another study. researchgate.net The enhancement is attributed to the creation of fast Li⁺ channels and improved structural stability. researchgate.net A hybrid material of LiMn₂O₄ and reduced graphene oxide (rGO) synthesized via a microwave-assisted hydrothermal technique demonstrated high specific capacities of 137, 117, and 101 mAh·g⁻¹ at 1, 50, and 100C rates, respectively. researchgate.net

Table 2: Performance of Graphene Oxide-Coated this compound

Coating Details Key Performance Metrics Reference
5 wt.% Graphene Oxide Retained >91% of initial capacity after 100 cycles. researchgate.net
Graphene (precipitation synthesis) Initial discharge capacity of 127 mAh·g⁻¹; 96.2% capacity retention after 100 cycles. researchgate.net
LMO/RGO (microwave-assisted hydrothermal) Specific capacity of 137 mAh·g⁻¹ at 1C, 117 mAh·g⁻¹ at 50C, and 101 mAh·g⁻¹ at 100C. researchgate.net

Polymer and Phosphate (B84403) Coatings

Polymer and phosphate coatings offer alternative routes to enhance the stability of LiMn₂O₄. Polymers can provide a flexible and conformal coating, while phosphates are known for their ability to scavenge harmful species in the electrolyte.

Polymer Coatings: Conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) and poly(diallyldimethylammonium chloride) (PDDA) have been used to coat LiMn₂O₄. A non-stoichiometric LiMn₂O₄/PEDOT composite, where the polymer is grown in-situ on the oxide particle surface, serves to protect the manganese oxide from direct contact with the electrolyte. electrochem.org This approach leverages the electroactivity of the polymer to contribute to the composite's capacity while ensuring good electrical contact. electrochem.org Similarly, modifying LiMn₂O₄ particles with PDDA through surface adsorption has been shown to form a thin polymer film that improves stability during charge/discharge cycling and reduces capacity fading after storage at elevated temperatures. researchgate.net The optimal performance was observed with PDDA concentrations between 30 and 50 mM. researchgate.net

Phosphate Coatings: Phosphate-based coatings, such as cerium phosphate (CePO₄) and aluminum phosphate (AlPO₄), have been shown to improve the structural stability and electrochemical performance of LiMn₂O₄. A 2.0 wt.% CePO₄ coating, applied via a sol-gel method, led to high reversible capacity and excellent electrochemical performance, especially at elevated temperatures (50°C). acs.org Similarly, an AlPO₄ nano-layer applied through a chemical deposition solution process resulted in an initial discharge capacity of 147.6 mAh·g⁻¹ at a 0.5C rate, significantly higher than the 116.4 mAh·g⁻¹ for pristine LiMn₂O₄. researchgate.net This improvement is attributed to the protective nature of the AlPO₄ nano-layer, which prevents an increase in charge transfer resistance during cycling. researchgate.net

Table 3: Performance of Polymer and Phosphate-Coated this compound

Coating Type Coating Material Key Findings Reference
Polymer Poly(3,4-ethylenedioxythiophene) (PEDOT) Protects the oxide from the electrolyte and contributes to capacity. electrochem.org
Polymer Poly(diallyldimethylammonium chloride) (PDDA) Improved cycling stability and reduced capacity fading at elevated temperatures. researchgate.net
Phosphate Cerium Phosphate (CePO₄) High reversible capacity and excellent performance at 50°C. acs.org
Phosphate Aluminum Phosphate (AlPO₄) Initial discharge capacity of 147.6 mAh·g⁻¹ at 0.5C. researchgate.net

Mechanism of Surface Modification Enhanced Ionic and Electronic Transport

The enhancement in performance due to surface modification is a result of several interconnected mechanisms that improve both ionic and electronic transport, as well as structural stability.

The primary mechanism of protection is the formation of a physical barrier that isolates the LiMn₂O₄ surface from the electrolyte. This barrier minimizes the dissolution of manganese, a major cause of capacity fading. ijcce.ac.iruwo.ca Metal oxide and phosphate coatings can also react with and neutralize harmful hydrofluoric acid (HF) present in the electrolyte, further preventing the degradation of the cathode material. uwo.ca

In contrast, carbonaceous coatings, such as graphene oxide, directly enhance electronic conductivity. researchgate.net This improved electronic wiring of the active material particles leads to better rate capability and more efficient utilization of the cathode material. researchgate.net Some polymer coatings, like PEDOT, are also electronically conductive and can serve a dual role of protection and enhanced electronic transport. electrochem.org

Furthermore, surface coatings can suppress the Jahn-Teller distortion, a structural phase change that contributes to capacity loss. acs.org By maintaining the structural integrity of the LiMn₂O₄ lattice at the surface, the coating helps to preserve the pathways for lithium ion diffusion within the bulk material. acs.org The combination of these effects—reduced side reactions, lower interfacial impedance, enhanced electronic conductivity, and structural stabilization—leads to the observed improvements in capacity, cyclability, and rate capability of coated LiMn₂O₄. researchgate.netacs.org

Advanced Characterization and Analytical Methodologies in Lithium Manganese Iii,iv Oxide Research

Structural Characterization Techniques

Structural characterization is fundamental to elucidating the atomic arrangement, phase purity, and crystal defects within LiMn₂O₄, all of which significantly influence its electrochemical behavior.

X-ray diffraction (XRD) is an indispensable tool for the phase identification and structural analysis of LiMn₂O₄. The technique confirms the crystalline structure of the material, with the spinel LiMn₂O₄ typically exhibiting a cubic crystal system with the Fd-3m space group. kashanu.ac.irresearchgate.net In this structure, lithium ions occupy the tetrahedral 8a sites, manganese ions reside in the octahedral 16d sites, and oxygen ions are located at the 32e sites. kashanu.ac.ir XRD patterns of high-purity LiMn₂O₄ show characteristic peaks corresponding to specific crystallographic planes, such as (111), (311), (222), (400), (331), and (511), without the presence of impurity phases. kashanu.ac.ir

Rietveld refinement of XRD data provides a more in-depth analysis, allowing for the precise determination of lattice parameters, atomic positions, and bond lengths. acs.org This method is crucial for quantifying phase compositions in multiphase samples and for tracking subtle structural changes that occur during synthesis or electrochemical cycling. acs.org For instance, in-situ XRD measurements can monitor the variation in lattice parameters during charging and discharging, offering real-time insights into the structural transformations and phase transitions that the material undergoes. cambridge.org These analyses are vital for understanding the kinetic effects of phase changes on the electrochemical performance. cambridge.org The Scherrer equation can also be applied to XRD data to estimate the average crystallite size of the LiMn₂O₄ nanoparticles. kashanu.ac.irpjsir.org

Interactive Table: Representative XRD Data for Spinel LiMn₂O₄
Miller Indices (hkl) 2θ (degrees)
(111) ~18.6
(311) ~36.1
(222) ~37.8
(400) ~43.9
(331) ~50.4
(511) ~58.1

Electron microscopy techniques are essential for visualizing the morphology, particle size, and microstructure of LiMn₂O₄ materials.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of LiMn₂O₄ powders and electrodes. It is used to assess particle shape, size distribution, and the degree of particle agglomeration. For instance, SEM analysis can reveal the well-defined, polyhedral-shaped particles characteristic of well-crystallized spinel LiMn₂O₄.

Transmission Electron Microscopy (TEM): TEM offers higher magnification and resolution than SEM, enabling the examination of the internal structure of LiMn₂O₄ particles. It can reveal details about the crystallinity, presence of defects, and the nature of any surface layers or coatings.

High-Resolution Transmission Electron Microscopy (HR-TEM): HR-TEM provides atomic-level resolution, allowing for the direct visualization of the crystal lattice fringes of LiMn₂O₄. This powerful technique is instrumental in identifying crystallographic orientations, grain boundaries, and any structural defects or phase transformations at the nanoscale. Advanced electron microscopy has been used to identify the presence of unexpected phases, such as Mn₃O₄, on the surface of LiMn₂O₄ electrodes, which can contribute to manganese dissolution. acs.org

A variety of advanced spectroscopic techniques are employed to probe the local atomic structure, chemical bonding, and electronic states of manganese in LiMn₂O₄.

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local coordination and symmetry of the MnO₆ octahedra in the spinel structure. They can be used to identify the presence of different phases and to study structural changes that occur during lithium insertion and extraction. Macroscopic Raman spectroscopy can detect the presence of electrochemically active phases like LiMn₂O₄, Li₀.₅Mn₂O₄, and λ-MnO₂. acs.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation states of the elements present on the material's surface. acs.orgdiva-portal.org For LiMn₂O₄, XPS is widely used to determine the ratio of Mn³⁺ to Mn⁴⁺ ions, which is a key parameter influencing the material's electrochemical properties. acs.org Studies have shown that upon charging, the proportion of Mn⁴⁺ increases, although some Mn³⁺ may still be present. acs.org

X-ray Absorption Near Edge Structure (XANES) and Soft X-ray Absorption Spectroscopy (sXAS): These synchrotron-based techniques provide detailed information about the oxidation state and local coordination environment of the manganese atoms. XANES, in particular, is a powerful tool for tracking the average oxidation state of manganese during electrochemical cycling, providing insights into the charge compensation mechanisms.

Electrochemical Characterization Techniques

Electrochemical characterization is paramount for evaluating the performance of LiMn₂O₄ as a cathode material and for understanding the fundamental electrochemical processes that govern its operation. acs.orgdiva-portal.org

Cyclic voltammetry (CV) is a potentiodynamic technique used to investigate the redox reactions occurring at the electrode-electrolyte interface. kashanu.ac.ir For a LiMn₂O₄ electrode, the CV curve typically displays two well-defined pairs of redox peaks in the 3.9-4.3 V range (versus Li/Li⁺). These peaks correspond to the two-step reversible extraction and insertion of lithium ions from the tetrahedral 8a sites of the spinel structure. The separation between the anodic and cathodic peaks provides an indication of the electrode's polarization, with a smaller separation suggesting better kinetics. kashanu.ac.ir The shape and intensity of the CV peaks can also provide qualitative information about the electrochemical reversibility and kinetics of the Li⁺ intercalation/deintercalation process.

Galvanostatic charge-discharge testing is the primary method for evaluating the practical performance of LiMn₂O₄ as a battery cathode. This technique involves cycling the battery at a constant current between set voltage limits. Key performance metrics obtained from these tests include:

Specific Capacity: The amount of charge stored per unit mass of the active material (typically expressed in mAh/g). Spinel LiMn₂O₄ has a theoretical capacity of 148 mAh/g. prezi.com Practical discharge capacities are often slightly lower and can be influenced by factors such as synthesis method and cycling conditions. kashanu.ac.ir

Cycling Stability: The retention of discharge capacity over a large number of charge-discharge cycles. Capacity fade in LiMn₂O₄ can be attributed to factors such as structural degradation and manganese dissolution. prezi.com

Coulombic Efficiency: The ratio of the charge extracted during discharge to the charge inserted during the preceding charge. A high coulombic efficiency (close to 100%) indicates good reversibility and minimal side reactions. kashanu.ac.ir

Voltage Profile: The shape of the voltage curve during charge and discharge provides information about the phase transitions occurring in the material. The two distinct plateaus in the voltage profile of LiMn₂O₄ correspond to the two-step redox process observed in the CV.

Interactive Table: Typical Electrochemical Performance of LiMn₂O₄
Parameter Typical Value Reference
Initial Discharge Capacity 114.3 mAh/g kashanu.ac.ir
Initial Charge Capacity 116.5 mAh/g kashanu.ac.ir
Coulombic Efficiency 98.1% kashanu.ac.ir
Capacity Retention (after 100 cycles) 75.8% kashanu.ac.ir

Electrochemical Impedance Spectroscopy (EIS) for Interfacial and Bulk Resistances

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the electrochemical behavior of battery materials by probing the system with a small amplitude AC voltage over a wide range of frequencies. jecst.orgyoutube.com By analyzing the resulting current response, it is possible to deconstruct the complex impedance of the cell into its constituent parts, such as bulk resistance, interfacial resistance, and charge transfer resistance. jecst.orgresearchgate.net This is invaluable for studying Lithium Manganese(III,IV) Oxide and its derivatives, as it allows for the separation and quantification of various resistive processes that govern battery performance and degradation. researchgate.netresearchgate.net

The typical EIS spectrum for a lithium-ion cell, when plotted on a Nyquist plot (imaginary vs. real impedance), exhibits several distinct features. The high-frequency intercept with the real axis corresponds to the ohmic resistance (R_b or R_s), which includes the resistance of the electrolyte, separator, and electrode materials themselves. jecst.org Following this, one or two semicircles appear in the high-to-mid frequency range. The first semicircle is often attributed to the migration of lithium ions through the solid electrolyte interphase (SEI) layer that forms on the electrode surface (R_SEI). jecst.org The second semicircle represents the charge transfer resistance (R_ct) at the electrode-electrolyte interface, which is related to the kinetics of the lithium intercalation/deintercalation reaction. jecst.orgresearchgate.net At low frequencies, a sloping line known as the Warburg impedance appears, which is characteristic of the diffusion of lithium ions within the solid electrode material. jecst.org

Research on lithium nickel manganese cobalt oxide (NMC) cathodes, which are structurally related to lithium manganese oxide, demonstrates that these resistance components are highly sensitive to the battery's state of charge (SoC) and temperature. vub.be Equivalent circuit modeling is a common approach to quantify these resistances by fitting the experimental EIS data to a model circuit composed of resistors, capacitors, and other elements representing the physical processes in the cell. researchgate.net Studies have shown that as batteries cycle, the ohmic and SEI resistances tend to increase, indicating material degradation and SEI layer growth, which contribute to capacity fade. researchgate.net The charge transfer resistance is also a sensitive indicator of the battery's state, often decreasing initially before rising after extended cycling. researchgate.net

Table 1: Representative Impedance Parameters for NMC Cathodes Under Different Conditions This table compiles illustrative data based on findings from studies on NMC-based lithium-ion cells to show how impedance parameters can vary. Actual values are highly dependent on specific material composition, electrode design, and testing conditions.

Parameter Condition Typical Value Range Significance Reference
Ohmic Resistance (R_s) Varies with Temperature Decreases significantly with increasing temperature. Reflects ionic conductivity of the electrolyte and electronic conductivity of cell components. vub.be
SEI Resistance (R_SEI) Increases with Cycling Can increase by over 50% after hundreds of cycles. Indicates growth and evolution of the passivating layer on the electrode surface. researchgate.net
Charge Transfer Resistance (R_ct) Varies with SoC & Temp. Generally lower at intermediate SoC and higher temperatures. Represents the kinetic ease of the electrochemical intercalation reaction. researchgate.netvub.be

Galvanostatic Intermittent Titration Technique (GITT) for Diffusion Coefficient Analysis

The Galvanostatic Intermittent Titration Technique (GITT) is a widely used electrochemical method to determine the chemical diffusion coefficient of lithium ions (D_Li+) within an electrode material. jecst.org The technique involves applying a series of constant current pulses (galvanostatic steps), each followed by a relaxation period where the current is interrupted and the cell voltage is allowed to reach a quasi-equilibrium state. jecst.orgiestbattery.com By analyzing the voltage response during both the current pulse and the subsequent relaxation, key thermodynamic and kinetic parameters, including the diffusion coefficient, can be calculated at various states of charge. jecst.org

The calculation of the diffusion coefficient from GITT data is based on Fick's laws of diffusion. confex.com A simplified equation allows for the determination of D_Li+ by measuring the transient voltage change during the pulse (ΔE_t) and the steady-state voltage change after the relaxation period (ΔE_s), along with known experimental parameters like the mass and molar volume of the active material. jecst.orgiestbattery.com This method is highly valued because it provides insight into how the kinetics of lithium transport change as the host structure is lithiated or delithiated. ias.ac.in

For manganese-containing layered oxides, GITT studies reveal that the lithium-ion diffusion coefficient is not constant but varies significantly with the cell voltage or state of charge. ias.ac.in For instance, in LiNi₁/₃Co₁/₃Mn₁/₃O₂ (NMC111), the diffusion coefficient was found to be in the range of 10⁻⁸ to 10⁻⁹ cm²/s over a voltage window of 3.7 V to 4.5 V. ias.ac.in Similarly, for LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811), D_Li+ values were reported to be between 10⁻⁸ and 10⁻⁹ cm²/s during charging. iestbattery.com The diffusion coefficient often reaches a maximum value at an intermediate state of charge and decreases as the electrode becomes nearly full or empty of lithium, which can be attributed to changes in the crystal structure and the availability of vacant sites for ion hopping. iestbattery.comias.ac.in

Table 2: Lithium-Ion Diffusion Coefficients in Manganese-Containing Cathodes Determined by GITT This table presents typical diffusion coefficient values obtained from GITT measurements on related NMC materials, illustrating the dependency on the state of charge (voltage).

Material Voltage Range (V) Diffusion Coefficient (D_Li+) Range (cm²/s) Key Observation Reference
LiNi₁/₃Co₁/₃Mn₁/₃O₂ 3.7 - 4.5 10⁻⁹ - 10⁻⁸ The diffusion coefficient is highest at the start of the measured voltage range (~3.7 V) and then decreases as voltage increases. ias.ac.in
LiNi₀.₈Co₀.₁Mn₀.₁O₂ Charge Cycle 10⁻⁹ - 10⁻⁸ D_Li+ increases initially, peaks at a lithium content of ~0.5, and then decreases. iestbattery.com
LiNi₀.₈Co₀.₁Mn₀.₁O₂ Discharge Cycle 10⁻¹¹ - 10⁻⁷ D_Li+ is very high at the beginning of discharge and drops sharply by three orders of magnitude when the lithium content approaches 0.8. iestbattery.com

In Situ and Operando Characterization for Dynamic Process Monitoring

To fully understand the complex mechanisms governing the performance and degradation of this compound, it is crucial to observe the material's properties under actual operating conditions. In situ and operando characterization techniques are indispensable tools for this purpose, as they allow for the real-time monitoring of structural, chemical, and thermal changes as the battery charges and discharges. ucsd.edufrontiersin.org These methods provide dynamic information that cannot be captured by conventional ex situ analyses, which only examine the material before or after cycling. researchgate.net

In Situ X-ray Diffraction for Real-Time Structural Changes

In situ X-ray Diffraction (XRD) is a primary technique for monitoring the evolution of the crystalline structure of an electrode material during electrochemical processes. ucsd.edumdpi.com By incorporating a battery into an XRD instrument, diffraction patterns can be collected continuously, providing a direct view of changes in lattice parameters, phase transitions, and strain development as lithium ions are inserted and extracted from the host structure. ucsd.edumdpi.com

Table 3: Structural Parameter Changes in Manganese-Rich Cathodes Observed by In Situ/Ex Situ XRD This table summarizes findings on lattice parameter changes in NMC materials after cycling, which provides insight into the structural evolution relevant to this compound.

Material / Condition Technique Parameter Change Observed Significance Reference
Li[Li₀.₂Ni₀.₂Mn₀.₆]O₂ In Situ XRD Lattice Parameters Anisotropic changes in 'a' and 'c' parameters during the first cycle. Reveals dynamic strain and irreversible structural changes linked to electrochemical performance. ucsd.edu
LiNi₀.₃₃Mn₀.₃₃Co₀.₃₃O₂ XRD Tomography 'a' Lattice Parameter ~1% decrease after 100 cycles to 4.7 V. Indicates lattice contraction due to cycling-induced stress and degradation. nrel.gov
LiNi₀.₃₃Mn₀.₃₃Co₀.₃₃O₂ XRD Tomography 'c' Lattice Parameter ~1.5% increase after 100 cycles to 4.7 V. Shows anisotropic response of the layered structure to repeated Li removal/insertion. nrel.gov
LiNi₀.₃₃Mn₀.₃₃Co₀.₃₃O₂ XRD Tomography Unit Cell Volume ~0.6% decrease after 100 cycles to 4.7 V. Quantifies the overall structural contraction, which is linked to mechanical stress and particle cracking. nrel.gov

In Situ Raman Spectroscopy for Chemical and Structural Evolution

In situ Raman spectroscopy is a powerful probe of local atomic vibrations, making it highly sensitive to changes in chemical bonding and short-range structural order within the electrode material during operation. xmu.edu.cnfrontiersin.org This technique can detect subtle structural modifications that may not be apparent in long-range characterization methods like XRD. osti.gov

In studies of lithium-manganese-rich NMC materials, in situ Raman spectroscopy has been used to track the evolution of the local coordination environment. xmu.edu.cn The Raman spectra of these materials typically show bands corresponding to the stretching and bending modes of the metal-oxygen bonds within the crystal lattice. osti.govcapes.gov.br During charging, changes in the position and intensity of these bands can be correlated with the oxidation state changes of the transition metals (e.g., Ni²⁺ to Ni³⁺/Ni⁴⁺). xmu.edu.cn For example, the appearance of a new band around 540 cm⁻¹ at high potentials has been attributed to the formation of Ni⁴⁺–O bonds. capes.gov.br Furthermore, in situ studies reveal that the activation of the Li₂MnO₃ component in lithium-rich materials leads to increased ionic disorder and changes in the local structure, which can impact the material's electrochemical stability in subsequent cycles. xmu.edu.cn These spectral changes are often reversible upon discharge, confirming the dynamic nature of the lithium intercalation process. capes.gov.br

Operando Accelerating Rate Calorimetry (ARC) for Thermal Stability Assessment

Operando Accelerating Rate Calorimetry (ARC) is a critical technique for assessing the thermal stability and safety of battery materials under adiabatic conditions, which mimic a worst-case thermal runaway scenario. paralab.pt The ARC instrument measures the heat generated by a sample as a function of temperature in a controlled environment, identifying the onset temperature of self-heating reactions and the rate of temperature increase. paralab.ptffi.no

Table 4: Thermal Stability Data for NMC Cathodes from Accelerating Rate Calorimetry (ARC) This table provides data on the thermal behavior of NMC cathode materials when heated in the presence of electrolyte, as determined by ARC.

Material/System Onset Temperature of Self-Heating Temperature of Thermal Runaway Key Observation Reference
NMC442 with LiPF₆ electrolyte 175 ± 5 °C 250 - 260 °C The reactivity and progression to thermal runaway above 240°C were highly dependent on pressure. ffi.no
Full Cell (NMC442/Graphite) 92 °C 210 °C The full cell exhibits a much lower onset temperature, indicating that interactions between the charged anode and cathode significantly reduce thermal stability. ffi.no
LiPF₆ in EC/DMC solvent ~210 °C (endothermic onset) > 250 °C (exothermic) The electrolyte itself undergoes thermal decomposition, contributing to the overall thermal behavior of the cell. wpi.edu

Computational and Theoretical Investigations of Lithium Manganese Iii,iv Oxide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been extensively employed to unravel the intrinsic properties of LiMn₂O₄. By solving the Kohn-Sham equations, DFT allows for the accurate calculation of ground-state energies, electronic band structures, and forces on atoms, providing a fundamental understanding of the material's behavior.

DFT calculations have been crucial in elucidating the electronic structure of LiMn₂O₄, which is fundamental to its electrochemical properties. These studies consistently show that LiMn₂O₄ is a semiconductor. arxiv.org The electronic properties are largely dictated by the manganese 3d and oxygen 2p orbitals. The valence band is primarily composed of O 2p states hybridized with Mn 3d states, while the conduction band is dominated by Mn 3d states.

The magnetic ordering of the manganese ions has a significant impact on the electronic structure. An antiferromagnetic ordering is predicted to be the ground state for LiₓMn₂O₄ spinels. scribd.com The calculations indicate that the manganese majority t₂g d-band is filled, and the lithiation process involves the filling of the minority t₂g band. scribd.com The Jahn-Teller distortion, which arises from the presence of high-spin Mn³⁺ ions, also plays a critical role in the electronic structure and is found to be the driving force for the transition from a cubic to an orthorhombic structure at low temperatures. scribd.com

The calculated band gap of LiMn₂O₄ varies depending on the computational methodology, particularly the choice of the exchange-correlation functional. For instance, studies using the generalized gradient approximation (GGA) have reported different values, and the inclusion of a Hubbard U term (GGA+U) is often necessary to correctly describe the localized d-electrons of manganese and obtain a more accurate band gap. arxiv.org

A summary of representative calculated electronic properties is presented in the table below.

PropertyCalculated Value/ObservationReference
Electronic State Semiconducting arxiv.org
Magnetic Ground State Antiferromagnetic scribd.com
Key Orbitals Mn 3d and O 2p scribd.com
Jahn-Teller Effect Drives orthorhombic distortion scribd.com

The electrochemical performance and stability of LiMn₂O₄ are intimately linked to the presence of intrinsic point defects. DFT calculations have been instrumental in determining the formation energies of various point defects, including vacancies, interstitials, and antisite defects. researchgate.netd-nb.info These calculations provide insights into the predominant defect types under different synthesis and operating conditions.

Studies have shown that under oxygen-rich conditions, lithium and manganese vacancies (VLi and VMn), as well as manganese and lithium antisites (MnLi and LiMn), can have relatively low formation energies, suggesting their likely presence in the material. d-nb.inforesearchgate.net In contrast, manganese interstitials are generally found to have high formation energies, making them less probable. d-nb.inforesearchgate.net The formation of defect pairs, such as VLi–VLi and MnLi–VLi, can also be energetically favorable. researchgate.net

The charge compensation required by the formation of these defects is typically achieved by a change in the oxidation state of the surrounding manganese ions. d-nb.info The presence of these defects can significantly influence the material's properties. For example, cation antisites have been shown to decrease the diffusion barrier for lithium ions, while oxygen vacancies can increase it. d-nb.info

The table below summarizes the calculated formation energies for several key intrinsic point defects in LiMn₂O₄.

Defect TypeFormation Energy Range (eV)ConditionsReference
Lithium Vacancy (VLi) LowO-rich d-nb.inforesearchgate.net
Manganese Vacancy (VMn) LowO-rich d-nb.inforesearchgate.net
Lithium Antisite (LiMn) LowO-rich d-nb.inforesearchgate.net
Manganese Antisite (MnLi) LowO-rich d-nb.inforesearchgate.net
Lithium Interstitial (ILi) Moderate (1.0 - 2.72)- researchgate.net
Manganese Interstitial (IMn) HighO-rich d-nb.inforesearchgate.net

The surfaces of LiMn₂O₄ particles are the direct interface with the electrolyte, and their stability is crucial for mitigating issues like manganese dissolution. DFT calculations have been used to determine the surface energies of different crystallographic facets, predict the equilibrium particle shape, and understand surface reconstructions. arxiv.orgacs.orgresearchgate.net

These studies have shown that the relative stability of the low-index surfaces, such as (001), (110), and (111), is highly dependent on the surface termination, relaxation, and reconstruction. acs.orgacs.org For instance, the (111) surface can be stabilized by a reconstruction involving the exchange of surface manganese cations with subsurface lithium cations, leading to a partial inverse spinel arrangement at the surface. arxiv.org This reconstructed (111) facet is often found to be the most stable. arxiv.org

The thermodynamic stability of the surfaces is also a function of the chemical potentials of oxygen and lithium. acs.orgresearchgate.net By considering these environmental factors, a surface phase diagram can be constructed to predict the most stable surface terminations under various conditions. researchgate.net The calculated surface energies can be used in a Wulff construction to predict the equilibrium particle morphology, which often results in a truncated octahedron dominated by (111) facets, consistent with experimental observations. arxiv.orgresearchgate.net It has been suggested that higher temperatures should be avoided to mitigate manganese dissolution, as this can favor the formation of more (001) surfaces which are more prone to dissolution. acs.org

The following table presents a summary of findings from DFT studies on LiMn₂O₄ surfaces.

Surface AspectFindingReference
(111) Surface Stability Can be stabilized by a partial inverse spinel reconstruction, making it the most stable facet. arxiv.org
(001) vs (111) Stability Relative stability depends on relaxation and reconstruction; higher temperatures favor (001) surfaces. acs.orgacs.org
Equilibrium Shape Predicted to be a truncated octahedron dominated by (111) facets. arxiv.orgresearchgate.net
Mn Dissolution (001) surfaces are more prone to Mn dissolution. acs.org

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab Initio Molecular Dynamics (AIMD) simulations, which combine DFT with classical molecular dynamics, allow for the study of the dynamic behavior of LiMn₂O₄ at finite temperatures. This method is particularly powerful for investigating complex processes such as ion migration and interfacial reactions with the electrolyte.

AIMD simulations have provided valuable insights into the diffusion of lithium ions within the LiMn₂O₄ spinel structure. These simulations can trace the trajectories of individual lithium ions and calculate the energy barriers associated with their migration between different crystallographic sites.

The migration of a lithium ion from one tetrahedral (8a) site to a neighboring vacant 8a site is a key step in the diffusion process. AIMD calculations have determined the energy barrier for this migration to be approximately 0.23 eV in LiMn₂O₄ and 0.61 eV in the delithiated Li₀.₅Mn₂O₄. researchgate.net The state of charge significantly influences the lithium ion diffusion coefficient, with higher diffusion coefficients observed at lower states of charge due to the greater availability of vacant sites. rsc.org Doping with certain elements can also affect lithium mobility by altering the local structure. electrochemsci.org

SystemLi-ion Migration Barrier (8a to 8a)Reference
LiMn₂O₄ ~0.23 eV researchgate.net
Li₀.₅Mn₂O₄ ~0.61 eV researchgate.net

One of the major challenges for LiMn₂O₄ is the dissolution of manganese into the electrolyte, which leads to capacity fading. AIMD simulations have been employed to investigate the atomistic mechanisms of this detrimental process at the electrode-electrolyte interface. acs.orgacs.orgosti.gov

These simulations have revealed that manganese dissolution is a complex process involving multiple factors, including the surface structure of the cathode, the decomposition of the electrolyte solvent (like ethylene (B1197577) carbonate, EC), and the presence of species from the lithium salt. acs.orgnih.gov The process is not solely governed by the disproportionation of Mn³⁺. arxiv.orgosti.gov

AIMD studies have shown that intrinsic oxygen loss at the surface can trigger the initial migration of surface manganese atoms. acs.org The decomposition of electrolyte molecules can further promote manganese dissolution. acs.org Key steps facilitating Mn(II) loss include concerted motions of atoms in the liquid and solid phases, proton-induced weakening of Mn-O bonds, and chemical reactions involving adsorbed organic fragments from the decomposed electrolyte. arxiv.orgosti.gov In situ experimental techniques combined with AIMD simulations have confirmed that the maximum dissolution rate occurs at a high state of charge (around 4.3 V), with Mn²⁺ being the primary species dissolved in the electrolyte. acs.orgnih.gov

Electrolyte Adsorption and Interface Interaction Modeling

Computational modeling, particularly using methods like Density Functional Theory (DFT), provides critical insights into the atomic and electronic structures of the interface between lithium manganese(III,IV) oxide (LiMn₂O₄) and the electrolyte. researchgate.net Understanding these interactions is fundamental to addressing issues like manganese dissolution, a primary cause of capacity fading in Li-ion batteries.

Ab initio molecular dynamics (AIMD) simulations have further elucidated the mechanism of Mn ion dissolution. These simulations show that the dissolution process is intricately linked to the evolution of the surface structure, decomposition of the solvent, and the nature of the lithium salt in the electrolyte. acs.org In situ ultraviolet-visible (UV-vis) spectroscopy has been used to monitor the concentration of dissolved Mn ions, confirming that the maximum dissolution occurs when the electrode is in a highly charged state (at 4.3 V) and that Mn²⁺ is the primary species dissolved in the electrolyte. acs.org

TechniqueKey FindingsReference
In situ Surface X-ray Diffraction (SXRD)Dynamic structural changes and reduced atomic symmetry at the electrode surface during cycling. Formation of an electric double layer and subsequent surface reconstruction. nih.govacs.org
Transmission Electron Microscopy (TEM)Formation of a Solid Electrolyte Interphase (SEI) on (111) and (110) surfaces. Greater Mn dissolution from the (110) surface. nih.govacs.org
Ab initio Molecular Dynamics (AIMD)Mn dissolution is linked to surface structure evolution, solvent decomposition, and the lithium salt. acs.org
In situ UV-vis SpectroscopyMaximum Mn dissolution occurs at a high state of charge (4.3 V), with Mn²⁺ as the primary dissolved species. acs.org
X-ray Photoelectron Spectroscopy, Electron Energy Loss Spectroscopy, STEMPresence of an unexpected Mn₃O₄ phase on the cycled electrode surface, contributing to Mn²⁺ dissolution. acs.orgresearchgate.net

Application of Machine Learning Potentials in LiMn₂O₄ Simulations

The high computational cost of first-principles methods like DFT restricts their application to relatively small systems and short timescales. researchgate.net Machine learning (ML) potentials are emerging as a powerful tool to overcome these limitations, enabling large-scale and long-term molecular dynamics (MD) simulations with an accuracy comparable to DFT but at a fraction of the computational expense. researchgate.netutep.edu

High-dimensional neural network potentials (HDNNPs) have been successfully developed to model the complex interactions at the interface between LiMn₂O₄ and water, which is relevant for understanding both battery performance and catalytic applications. researchgate.net These ML potentials can compute energies and forces orders of magnitude faster than DFT, allowing for detailed investigations of phenomena such as water dissociation, proton transfer, and the formation of hydrogen bonds at the interface. researchgate.net Furthermore, by combining HDNNPs for energies and forces with a high-dimensional neural network for spin prediction (HDNNS), researchers can analyze the electronic structure of the manganese ions, including their oxidation states, Jahn-Teller distortions, and electron hopping. researchgate.net

The development of interatomic potentials for the Li-Mn-O ternary system, such as those based on the second-nearest-neighbor modified embedded-atom method (2NN MEAM) combined with charge equilibration (Qeq), has also been a significant advancement. acs.org These potentials can accurately reproduce fundamental physical properties like structural, elastic, and thermodynamic characteristics of various lithium and manganese oxides. acs.org MD simulations using these potentials have successfully modeled lithium diffusion in spinel Li₁₋ₓMn₂O₄, with results for activation energy and diffusion coefficients showing good agreement with experimental data. acs.org Such potentials are crucial for atomistic simulations of various dynamic phenomena, including phase transitions and defect formation during lithiation and delithiation. acs.org

The broader field of battery research is increasingly leveraging ML for various applications beyond simulations. researchgate.net ML models are being used to predict material properties, such as the discharge capacities of doped spinel cathodes, and to accelerate the discovery of new materials. researchgate.netalliedacademies.org These data-driven approaches can identify key material properties that govern performance, guiding the design of improved battery materials. researchgate.net

Machine Learning ApproachApplication in LiMn₂O₄ ResearchKey AdvantagesReference
High-Dimensional Neural Network Potentials (HDNNPs)Simulating the LiMn₂O₄-water interface to study water dissociation, proton transfer, and electronic structure.Orders of magnitude faster than DFT with comparable accuracy, enabling larger and longer simulations. researchgate.net
2NN MEAM + Qeq Interatomic PotentialMolecular dynamics simulations of Li diffusion, phase transitions, and defect formation in Li₁₋ₓMn₂O₄.Accurately reproduces a wide range of fundamental physical properties of the Li-Mn-O system. acs.org
Gradient Boosting ModelsPredicting the initial and cycle-end discharge capacities of doped LiMn₂O₄ spinel systems.Identifies governing material properties for performance, accelerating materials design. researchgate.net

Theoretical Models for Structural Degradation and Stability Prediction

A major challenge for LiMn₂O₄ as a cathode material is its structural degradation, which leads to capacity fading during cycling. Theoretical models, primarily based on first-principles calculations, are crucial for understanding the mechanisms behind this degradation and for predicting the stability of the material.

One of the key degradation mechanisms is the Jahn-Teller distortion associated with the Mn³⁺ ions in the spinel structure. rsc.orgresearchgate.netresearchgate.net First-principles studies have shown that the ground state of LiMn₂O₄ is an anti-ferromagnetic (AFM) orthorhombic structure. rsc.org In this structure, the coplanar Mn³⁺ ions maximize the Jahn-Teller distortion, and the AFM ordering further stabilizes the structure by strengthening the interaction between Mn³⁺ and O²⁻ ions. rsc.org This distortion, however, can lead to a structural transformation from a cubic to a tetragonal phase, which impairs Li-ion diffusion and can cause cracking of the material. researchgate.netresearchgate.net

The dissolution of manganese into the electrolyte is another significant degradation pathway. umich.edu This process is often initiated by a disproportionation reaction where two Mn³⁺ ions convert to one Mn⁴⁺ and one soluble Mn²⁺ ion. umich.edu This reaction is particularly prevalent at elevated temperatures and in highly charged or discharged states. umich.edu Numerical simulations that couple thermal and electrochemical models have been developed to quantify the effect of manganese dissolution on battery performance. umich.edu These models show that the loss of active material leads to an increase in cell resistance and a reduction in the electrochemical reaction rate, resulting in capacity fade. umich.edu

First-principles calculations have also been used to investigate the formation energies and effects of intrinsic point defects, such as vacancies and antisites, on the stability and electrochemical properties of LiMn₂O₄. nih.govacs.orgacs.org These studies have revealed that the formation of certain defects can be spontaneous under specific conditions, affecting the material's structural stability and charge distribution. nih.govacs.org For example, while cation antisites might lower the Li diffusion barrier, oxygen vacancies can increase it. acs.org

The thermal stability of LiMn₂O₄, especially in its charged state (delithiated λ-MnO₂), is another critical factor. berkeley.edu Theoretical calculations predict that the decomposition of λ-MnO₂ is an endothermic process that requires high temperatures. berkeley.edu It first transforms kinetically into the more stable β-MnO₂ phase before decomposing into lower-valence manganese oxides like Mn₂O₃ and Mn₃O₄. berkeley.edu

Degradation MechanismTheoretical Modeling ApproachKey FindingsReference
Jahn-Teller DistortionFirst-principles calculations (e.g., DFT+U)The ground state is an AFM orthorhombic structure where Jahn-Teller distortion is maximized and stabilized by magnetic ordering. This distortion can lead to a cubic-to-tetragonal phase transition. rsc.orgresearchgate.net
Manganese DissolutionCoupled thermal-electrochemical modelsDissolution via a disproportionation reaction (2Mn³⁺ → Mn⁴⁺ + Mn²⁺) leads to active material loss, increased cell resistance, and capacity fade. umich.edu
Intrinsic Point DefectsFirst-principles calculationsFormation energies of vacancies and antisites are calculated, revealing their impact on structural stability, charge distribution, and Li-ion diffusion. nih.govacs.orgacs.org
Thermal DecompositionFirst-principles calculationsCharged λ-MnO₂ undergoes an endothermic decomposition, first transforming to β-MnO₂ and then to lower-valence oxides (Mn₂O₃, Mn₃O₄) at elevated temperatures. berkeley.edu

Future Research Directions in Lithium Manganese Iii,iv Oxide Systems

Exploration of Novel Doping Elements and Synergistic Doping Effects

Doping, the intentional introduction of foreign elements into the LMO crystal lattice, is a primary strategy to enhance its electrochemical performance. Research has extensively explored doping with various single cations, multiple cations, anions, and combinations thereof. mdpi.com

Future work will focus on identifying novel doping elements and understanding their synergistic effects. While aluminum has been a widely studied dopant due to its ability to stabilize the spinel structure, researchers are now investigating a broader range of elements. mdpi.combohrium.com This includes rare earth elements like lanthanum and cerium, which can reduce crystal size and strengthen the Mn-O bonds. mdpi.combohrium.com Other transition metals such as nickel, iron, chromium, and niobium are also being explored to improve structural stability and lithium-ion diffusion. bohrium.com

A significant area of future research lies in the synergistic effects of co-doping. For instance, combining Al-doping with the engineering of highly active crystal facets has been shown to compensate for the initial capacity loss sometimes caused by doping alone, while still benefiting from enhanced stability. researchgate.net Another example is the co-doping of magnesium (Mg) and fluorine (F), which has demonstrated improved initial discharge capacities and excellent high-rate performance. mdpi.com The synergistic effects of combining different dopants, such as the potential for one dopant to influence the preferred lattice site of another, can lead to significantly enhanced ionic conductivity. nih.gov Computational studies, particularly those using density functional theory (DFT), are crucial in predicting the effects of various dopants on the electronic structure and delithiation process, guiding experimental efforts toward the most promising combinations. materialsdesign.com

Doping Strategy Dopant(s) Observed/Predicted Improvements Reference(s)
Single CationAl³⁺Stabilizes spinel structure by strengthening M-O bonds. mdpi.com
Single CationLa³⁺, Ce³⁺Reduces lattice parameter and crystal size, strengthens La-O bonds. mdpi.com
Co-doping (Cation-Anion)Mg²⁺, F⁻Improves Mn³⁺/Mn⁴⁺ ratio, enhances initial capacity and high-rate capability. mdpi.com
Synergistic DopingAl³⁺ and surface facet engineeringSuppresses Mn dissolution while enhancing specific capacity and rate capability. researchgate.net
Multi-dopingTa in Al-doped LLZOShifts Al site preference, creating more open channels for Li⁺ transport and increasing ionic conductivity. nih.gov

Development of Advanced Surface Engineering Techniques for Enhanced Interface Control

The interface between the cathode material and the electrolyte is a critical area where degradation mechanisms, such as manganese dissolution, often originate. mdpi.com Surface engineering, particularly the application of protective coatings, is a key strategy to mitigate these issues. oaepublish.com

Future research will focus on developing more sophisticated surface modification techniques. While conventional methods like wet-chemical coating are common, they often lack precise control over the thickness and uniformity of the coating layer. oaepublish.com Advanced techniques like atomic layer deposition (ALD) offer superior control, enabling the creation of ultrathin, uniform, and conformal coatings. researchgate.net For example, a hybrid Li₃PO₄–TiO₂ coating applied via ALD has been shown to not only act as a physical barrier but also to improve both ionic and electronic conductivity at the interface. researchgate.net

The exploration of novel coating materials is another important frontier. Beyond common oxides like Al₂O₃, researchers are investigating conductive materials like carbon nanotubes and graphene, as well as solid electrolytes. mdpi.com Coating with delaminated MnO₂ nanosheets has been shown to significantly enhance discharge capacity, rate capability, and cycling stability. rsc.org Furthermore, creating a surface layer with a high concentration of Mn⁴⁺ ions can suppress the Jahn-Teller distortion, a key degradation mechanism in LMO. researchgate.net The development of methods to create a stable and protective layer in-situ, for instance through a rapid high-temperature treatment, could offer a scalable and efficient route to enhance surface stability. rsc.org

Coating Material Deposition Technique Primary Function Observed/Predicted Improvements Reference(s)
Al₂O₃Wet-chemical, ALDPhysical barrier, reduces side reactions.Improved cycling stability. oaepublish.com
Li₃PO₄–TiO₂Atomic Layer Deposition (ALD)Physical barrier, enhances ionic/electronic conductivity.Improved rate capability and long-life stability. researchgate.net
Delaminated MnO₂ nanosheetsCo-precipitation/coatingProtective layer with good electrochemical activity.Enhanced discharge capacity, rate capability, and cycle stability. rsc.org
AuSurface CoatingControls intercalation-induced strain.Reduced electrode expansion at fast charge/discharge rates. illinois.edu
Spinel Structure LayerUltrafast high-temperature heatingSeamless integration with bulk, abundance of oxygen vacancies.Improved stability and performance. rsc.org

Design and Synthesis of High-Voltage and High-Capacity Lithium Manganese(III,IV) Oxide Architectures

Increasing the energy density of lithium-ion batteries requires the development of cathode materials that can operate at higher voltages and deliver greater specific capacities. oaepublish.com Future research in LMO systems is heavily focused on the design and synthesis of novel architectures to achieve these goals.

One promising direction is the development of lithium-rich LMO compositions, such as Li₁₊ₓNi₀.₅Mn₁.₅O₄. nih.govresearchgate.net These materials can deliver significantly higher capacities by operating in a wider potential window. nih.gov The synthesis method plays a crucial role in determining the morphology and, consequently, the electrochemical performance of these materials. nih.gov Tailoring the morphology to achieve high density and easy processability is key for their practical application in full-cell configurations. nih.gov

Another approach involves the creation of high-entropy oxides (HEOs), where multiple metallic elements are incorporated into the cathode structure. rsc.org This strategy can lead to the formation of unique layered and spinel-layered hybrid structures. rsc.org For example, a manganese-rich HEO containing Ni, Co, Fe, and Al showed higher capacity and excellent voltage retention over cycling. rsc.org The high entropy design can stabilize the structure and mitigate the voltage fade that often plagues lithium- and manganese-rich cathode materials. researchgate.net Furthermore, the development of Li-excess manganese oxyfluorides presents a novel route to achieving high reversible capacities, though challenges related to their synthesis and stability remain. acs.org

Architecture Composition Example Key Feature Performance Metric Reference(s)
Li-rich SpinelLi₁.₅Ni₀.₅Mn₁.₅O₄Excess lithium in the spinel structure.High capacity and excellent cycling stability in a wide potential range (2.4-4.9 V). nih.govresearchgate.net
High-Entropy Oxide (Layered)Li₁.₅Ni₀.₁Mn₀.₆Co₀.₁Al₀.₁Fe₀.₁OᵧMultiple principal elements in a layered structure.High capacity and 93% average voltage retention after 100 cycles. rsc.org
High-Entropy Oxide (Hybrid)Li₀.₅Ni₀.₁Mn₀.₆Co₀.₁Al₀.₁Fe₀.₁OᵧHybrid of spinel (80%) and layered (20%) structures.High capacity retention and nearly 100% average voltage retention. rsc.org
Li-excess OxyfluorideLi₂MnO₁.₅F₁.₅Fluorine substitution for oxygen.Reversible capacity of ~350 mAh g⁻¹. acs.org

Integration of Multi-scale Computational Modeling with Experimental Validation for Predictive Design

The complexity of the electrochemical and degradation processes occurring within LMO cathodes necessitates a multi-faceted approach that combines computational modeling with experimental validation. annualreviews.org Future research will increasingly rely on this integrated strategy for the predictive design of next-generation battery materials.

Multi-scale modeling frameworks are being developed to bridge the gap between atomistic-level phenomena and macroscopic battery performance. annualreviews.orgnrel.gov At the atomic scale, first-principles calculations based on Density Functional Theory (DFT) can be used to systematically study the effects of dopants on the electronic structure, stability, and delithiation pathways of LMO. materialsdesign.com This computational screening can identify promising dopant candidates before they are synthesized and tested in the lab. rdworldonline.com

At the particle and electrode level, finite element method (FEM) modeling can simulate processes like lithium-ion diffusion, stress generation, and heat generation within single particles or particle ensembles. acs.org These models can be informed by and validated against experimental techniques like scanning electrochemical cell microscopy (SECCM), which can probe the electrochemistry of individual particles. acs.org By integrating these computational models with real-world microstructural data, for instance from X-ray computed tomography, researchers can create more accurate predictions of battery performance compared to traditional homogenized models. uwaterloo.ca This predictive capability is crucial for optimizing electrode architecture and accelerating the development of improved LMO materials. nih.gov

Sustainable Synthesis Routes and Chemical Recycling Aspects for Manganese Recovery

As the demand for lithium-ion batteries grows, the sustainability of their lifecycle, from synthesis to recycling, becomes increasingly important. Future research will emphasize the development of green synthesis routes for LMO and efficient methods for recovering valuable materials, including manganese, from spent batteries.

Sustainable synthesis aims to use environmentally friendly solvents, lower reaction temperatures, and less energy-intensive processes. For example, green synthesis methods using citric acid as a chelating agent are being explored to produce LMO from spent batteries. frontiersin.org Another approach involves the direct thermal regeneration of used cathodes, where a simple heat treatment can restore the crystallinity and electrochemical performance of the material, offering a facile recycling process. rsc.orgresearchgate.net

The recovery of manganese from spent lithium-ion batteries, which is often overlooked compared to cobalt and nickel, is a growing area of research. chalmers.se Hydrometallurgical processes, which involve leaching the metals from the cathode material into a solution, are being optimized for manganese recovery. bohrium.com Techniques such as selective precipitation and solvent extraction are being refined to achieve high-purity manganese products, like manganese sulfate (B86663) or manganese oxide, which can be reused in the battery value chain. chalmers.sebohrium.com Research into photocatalytic oxidation also presents a promising and sustainable method for the selective recovery of manganese. sciencepublishinggroup.com These recycling efforts not only address environmental concerns but also contribute to a more circular and economically viable battery economy.

Q & A

Basic: What synthesis methods are optimal for producing spinel-phase LiMn₂O₄, and how do process parameters influence crystallinity?

LiMn₂O₄ is typically synthesized via high-temperature solid-state reactions. A stoichiometric mix of lithium precursors (Li₂CO₃, LiOH) and manganese precursors (MnO₂, MnCO₃) is ball-milled, pressed into pellets, and sintered at 600–800°C for 36 hours to achieve spinel phase formation . Key parameters include:

  • Li:Mn molar ratio (0.45–0.5) : Excess lithium compensates for volatilization during sintering.
  • Sintering temperature : Temperatures >750°C yield larger particles but may induce Mn³⁺ disproportionation, leading to capacity fade. Lower temperatures (~600°C) produce smaller particles with higher surface area but require longer sintering times .
  • Dopants : Incorporating Al³⁺ or Cr³⁺ during synthesis stabilizes the spinel structure by reducing Jahn-Teller distortion .

Basic: How does the spinel crystal structure of LiMn₂O₄ influence its electrochemical properties?

The spinel structure (space group Fd3m) enables 3D lithium-ion diffusion channels. Key structural features:

  • Mn coordination : Mn³⁺/Mn⁴⁺ ions occupy octahedral 16d sites, while Li⁺ ions reside in tetrahedral 8a sites. This arrangement provides a theoretical specific capacity of 148 mAh/g at 3.5–4.3 V vs. Li/Li⁺ .
  • Lattice parameters : A lattice constant a = 0.824 nm optimizes ion diffusion, but structural strain during lithiation/delithiation causes capacity fade over cycles .
  • Phase transitions : Cubic-to-tetragonal phase transitions at high discharge depths (>50%) exacerbate mechanical degradation .

Advanced: What methodologies are effective in resolving contradictions in reported solubility and electrochemical performance data?

Discrepancies in solubility (e.g., 71.4 g/100 mL at 20°C vs. "insoluble in water" claims ) arise from variations in synthesis conditions and impurity levels. To resolve contradictions:

  • Validate purity : Use X-ray diffraction (XRD) and inductively coupled plasma (ICP) spectroscopy to confirm stoichiometry.
  • Control testing conditions : Standardize electrolyte composition (e.g., 1M LiPF₆ in EC/DMC) and voltage windows (3.0–4.3 V) for consistent capacity measurements .
  • Multi-technique analysis : Pair electrochemical impedance spectroscopy (EIS) with in situ X-ray absorption spectroscopy (XAS) to correlate surface resistance with Mn oxidation states .

Advanced: How do electrochemically induced strains contribute to capacity fade, and what strategies mitigate this degradation?

During cycling, LiMn₂O₄ undergoes ~6% volumetric strain due to Mn³⁺ Jahn-Teller distortion and interfacial delamination. Key findings:

  • Strain-capacity correlation : Capacity fade scales with irreversible strain accumulation, as measured by digital image correlation (DIC) .
  • Mitigation strategies :
    • Surface coatings : Atomic layer deposition (ALD) of Al₂O₃ reduces Mn dissolution and stabilizes the cathode-electrolyte interface (CEI) .
    • Electrolyte additives : Fluoroethylene carbonate (FEC) suppresses Mn²⁺ dissolution by forming a stable CEI layer .

Basic: What safety protocols are critical when handling LiMn₂O₄ in laboratory settings?

  • Toxicity : Mn exposure (>0.02 mg/m³ ACGIH limit) causes neurotoxicity; Li compounds are nephrotoxic. Use N95 respirators and fume hoods during synthesis .
  • Storage : Store in inert, dry environments to prevent hydrolysis and Mn³⁺ → Mn²⁺ reduction .
  • Fire suppression : Use sand or dry chemical extinguishers; water reacts with Li residues .

Advanced: How does LiMn₂O₄ compare to layered (NMC) and olivine (LFP) cathodes in terms of sustainability and performance?

ParameterLiMn₂O₄ (Spinel)NMC (Layered)LFP (Olivine)
Energy Density 110–120 mAh/g150–220 mAh/g150–170 mAh/g
Voltage 3.5–4.3 V3.6–4.5 V3.2–3.6 V
Mn/Co Content Mn-rich (no Co)Co-dependent (10–20%)Fe-based (no Mn/Co)
Cost $15–20/kg$25–40/kg$20–25/kg
LCA Impact Lower toxicityHigh Co mining impactLow environmental impact .



LiMn₂O₄ is preferred for low-cost, high-power applications but lags in energy density compared to NMC .

Advanced: What advanced characterization techniques are used to probe LiMn₂O₄ degradation mechanisms?

  • In situ XRD : Tracks phase transitions during cycling, identifying cubic-to-tetragonal distortions .
  • TEM-EELS : Maps Mn dissolution and CEI layer evolution at atomic resolution .
  • Neutron diffraction : Resolves lithium occupancy in tetrahedral sites, informing diffusion kinetics .

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